molecular formula C14H10Cl2O3 B1335356 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid CAS No. 62176-32-3

5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid

Cat. No.: B1335356
CAS No.: 62176-32-3
M. Wt: 297.1 g/mol
InChI Key: IDNZPYQKMSEJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid is a useful research compound. Its molecular formula is C14H10Cl2O3 and its molecular weight is 297.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-2-[(2-chlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNZPYQKMSEJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404715
Record name 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62176-32-3
Record name 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid, a halogenated aromatic ether carboxylic acid. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and materials science. It details the compound's structural attributes, proposed synthesis via Williamson ether synthesis, and predicted physicochemical properties. While experimental data for this specific molecule is limited in publicly available literature, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust working profile. The potential applications of this compound, likely as an intermediate in the synthesis of more complex molecules, are also discussed based on the known utility of its structural motifs.

Introduction

This compound (Figure 1) is a unique molecule that incorporates several key functional groups, suggesting its potential as a versatile building block in organic synthesis. The presence of a chlorinated benzoic acid moiety, combined with a chlorinated benzyl ether, offers multiple sites for chemical modification. Halogenated benzoic acids are well-established precursors in the development of pharmaceuticals and agrochemicals, where the halogen atoms can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The ether linkage introduces conformational flexibility, which can be crucial for optimizing the interaction of a molecule with a protein binding pocket.

This guide aims to provide a detailed technical resource on this compound, covering its fundamental chemical properties, a proposed synthetic route with a detailed experimental protocol, and an analysis of its structural features.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a benzoic acid core substituted with a chlorine atom at the 5-position and a 2-chlorobenzyl ether at the 2-position.

Figure 1: Chemical Structure of this compound.```dot digraph "5_Chloro_2_2_chlorobenzyloxy_benzoic_acid" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext]; edge [color="#202124"];

C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; Cl1 [label="Cl"]; Cl2 [label="Cl"]; O3 [label="O"]; H1 [label="H"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; C1 -- C7; C7 -- O2; C7 -- O3; O1 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C9; C5 -- Cl1; C10 -- Cl2; O3 -- H1; }

Caption: Williamson ether synthesis of the target compound.

Detailed Experimental Protocol

This protocol is based on established methods for similar etherification reactions of phenolic acids.

Materials:

  • 5-Chloro-2-hydroxybenzoic acid

  • 2-Chlorobenzyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Hydrochloric Acid (HCl), 1M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-hydroxybenzoic acid (1.0 equivalent), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetone.

  • Addition of Alkyl Halide: While stirring the suspension, add 2-chlorobenzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectral Characterization (Predicted)

As no experimental spectra are publicly available, this section provides a prediction of the key spectral features of this compound based on its structure and data from analogous compounds.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoic acid and the benzyl moieties, as well as a characteristic singlet for the benzylic methylene protons.

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm.

  • Benzoic Acid Ring Protons: Three protons in the aromatic region (approximately 7.0-8.0 ppm), exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Benzyl Ring Protons: Four protons in the aromatic region (approximately 7.2-7.6 ppm), with complex splitting patterns due to the ortho-chloro substitution.

  • Benzylic Protons (-O-CH₂-Ar): A sharp singlet around 5.0-5.5 ppm.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Carboxylic Carbon (-COOH): A signal in the range of 165-175 ppm.

  • Aromatic Carbons: Twelve distinct signals for the aromatic carbons are expected in the region of 110-160 ppm. The carbons attached to the electronegative oxygen and chlorine atoms will be shifted accordingly.

  • Benzylic Carbon (-O-CH₂-Ar): A signal around 65-75 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.

  • C-O Stretch (Ether and Carboxylic Acid): Bands in the region of 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹.

  • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

  • Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (297.1 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for [M]⁺, [M+2]⁺, and [M+4]⁺ will be observed.

Potential Applications and Biological Activity

While no specific biological activities or applications for this compound have been reported, its structural features suggest several potential areas of interest for researchers.

  • Pharmaceutical Intermediate: This compound is likely a valuable intermediate in the synthesis of more complex molecules with potential therapeutic properties. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. [2][3]The specific substitution pattern of this molecule could be explored to generate novel drug candidates.

  • Agrochemical Synthesis: Similar to its applications in pharmaceuticals, this compound could serve as a precursor for new herbicides, fungicides, or insecticides.

  • Materials Science: The aromatic and carboxylic acid functionalities make it a potential monomer for the synthesis of specialty polymers with tailored properties.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of its precursors and related compounds, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Hazards of Related Compounds:

    • 5-Chloro-2-hydroxybenzoic acid: May cause skin and eye irritation. [4] * 2-Chlorobenzyl bromide: Is a lachrymator and is corrosive. Causes severe skin burns and eye damage.

    • Substituted Benzoic Acids: Many are classified as irritants. [2][5] It is imperative to conduct a thorough risk assessment before handling this compound and to consult the SDS of the starting materials.

Conclusion

This compound is a halogenated aromatic compound with significant potential as a synthetic intermediate. This technical guide has provided a detailed overview of its chemical identity, predicted physicochemical properties, and a plausible and detailed synthetic protocol. While experimental data for this specific molecule remains scarce, the information compiled herein, based on established chemical principles and data from analogous structures, serves as a valuable starting point for researchers interested in its synthesis and potential applications. Further experimental investigation is warranted to fully characterize this compound and explore its utility in various scientific domains.

References

  • Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-((2-chlorobenzyl)oxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2010). 5-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
  • PubMed. (2015). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN108467342B - Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves.
  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • American Chemical Society. (n.d.). American Chemical Society (ACS) Citation Guidelines, 3rd Edition. Retrieved from [Link]

  • UBC Okanagan Library. (n.d.). Getting Started with the ACS Citation Style. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis, Characterization, and Evaluation of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, analytical characterization, and preliminary biological evaluation of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid. The structural motif of this compound, incorporating a halogenated benzoic acid scaffold and a diaryl ether-like linkage, is of significant interest in medicinal chemistry. Halogenated benzoic acids are precursors to a wide array of pharmaceutical products.[1] This document is intended for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols and the scientific rationale behind key methodological choices. While literature on this specific molecule is sparse, the principles and techniques detailed herein are grounded in established organic and medicinal chemistry and provide a robust roadmap for investigating this and structurally related compounds.

Introduction and Rationale

This compound is a unique molecule featuring two distinct chlorinated aromatic rings linked by a benzyl ether to a benzoic acid core. Benzoic acid and its derivatives are well-established pharmacophores found in numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer properties.[2][3] The presence and position of halogen atoms can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Given its structural features, this compound represents an interesting candidate for screening libraries in early-stage drug discovery. This guide serves as a proactive manual, outlining a logical, step-by-step workflow from initial synthesis to preliminary biological screening, enabling research teams to efficiently generate high-purity material and assess its potential.

Physicochemical and Computed Properties

A foundational understanding of a compound's properties is crucial for planning its synthesis, purification, and formulation. The data presented below are computed properties sourced from PubChem, providing essential predictive insights.[4]

PropertyValueSource
CAS Number 62176-32-3PubChem[4]
Molecular Formula C₁₄H₁₀Cl₂O₃PubChem[4]
Molecular Weight 297.1 g/mol PubChem[4]
IUPAC Name 5-chloro-2-[(2-chlorophenyl)methoxy]benzoic acidPubChem[4]
XLogP3 (Lipophilicity) 4.2PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 4PubChem[4]

The high XLogP3 value suggests significant lipophilicity, which will influence solvent selection for synthesis and purification, as well as have implications for its pharmacokinetic profile.

Synthesis and Purification Strategy

The most logical and efficient synthetic route to the target compound is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of an alkoxide (or in this case, a phenoxide) on a primary alkyl halide.[5][6]

Proposed Retrosynthetic Analysis:

G Target This compound Disconnect Williamson Ether Synthesis (C-O bond formation) Target->Disconnect Precursors 5-Chlorosalicylic acid (or its methyl ester) + 2-Chlorobenzyl chloride Disconnect->Precursors

Caption: Retrosynthetic pathway for the target compound.

Detailed Synthesis Protocol

This protocol describes the synthesis starting from methyl 5-chlorosalicylate to avoid potential side reactions with the carboxylic acid. A final hydrolysis step yields the target compound.

Materials:

  • Methyl 5-chlorosalicylate

  • 2-Chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) / Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid (HCl), 1M solution

Step 1: Williamson Ether Synthesis (Alkylation)

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 5-chlorosalicylate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF (5 mL per mmol of salicylate).

    • Rationale: K₂CO₃ is a mild base sufficient to deprotonate the phenolic hydroxyl group. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.[7] An excess of base ensures complete deprotonation.

  • Addition of Alkylating Agent: Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the stirring suspension at room temperature.

    • Rationale: A slight excess of the alkylating agent ensures the reaction goes to completion. The benzyl chloride is primary, making it an ideal substrate for an SN2 reaction, minimizing the risk of elimination side reactions.[5]

  • Reaction: Heat the mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate mobile phase.

  • Workup: Cool the reaction to room temperature. Pour the mixture into ice-water (10x the volume of DMF) and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water (2x), then brine (1x). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester intermediate.

Step 2: Saponification (Hydrolysis)

  • Setup: Dissolve the crude methyl ester from the previous step in a mixture of THF and water (3:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture vigorously at room temperature for 4-6 hours. Monitor by TLC until the starting ester spot has disappeared.

  • Workup: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A white precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water. Dry the solid in a vacuum oven at 50 °C overnight to yield the final product, this compound.

Purification

The primary method for purifying the final product is recrystallization.

  • Protocol: Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

    • Rationale: This technique is highly effective for removing minor impurities, yielding a product with high crystalline purity suitable for analytical characterization and biological assays. A patent for a similar compound shows recrystallization from toluene can also be effective.[8]

Analytical Characterization

Rigorous structural confirmation and purity assessment are non-negotiable. The following methods constitute a self-validating system for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[9][10]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Carboxylic Acid Proton (-COOH): A broad singlet expected at δ > 12 ppm.

    • Benzyl Protons (-O-CH₂-Ar): A sharp singlet expected around δ 5.0-5.5 ppm.

    • Aromatic Protons: Complex multiplets are expected in the range of δ 7.0-8.0 ppm. The specific splitting patterns (doublets, doublet of doublets) will confirm the substitution pattern on both aromatic rings.[11]

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Carbonyl Carbon (-C=O): Expected around δ 165-170 ppm.

    • Benzyl Carbon (-O-CH₂-): Expected around δ 70 ppm.

    • Aromatic Carbons: Multiple signals expected between δ 110-160 ppm. The number of unique signals (expecting 12-14 distinct peaks depending on symmetry) will confirm the overall structure.[12]

Mass Spectrometry (MS)

MS confirms the molecular weight and isotopic distribution, which is particularly informative for halogenated compounds.

  • Expected Molecular Ion (M): The mass spectrum should show a characteristic cluster of peaks for the molecular ion due to the presence of two chlorine atoms.[13][14]

    • The natural abundance of chlorine isotopes is ~75.8% ³⁵Cl and ~24.2% ³⁷Cl.[15]

    • M⁺ peak (¹²C₁₄H₁₀³⁵Cl₂¹⁶O₃): m/z ≈ 296.00

    • (M+2)⁺ peak (containing one ³⁷Cl): m/z ≈ 298.00

    • (M+4)⁺ peak (containing two ³⁷Cl): m/z ≈ 300.00

    • Intensity Ratio: The expected intensity ratio of these peaks will be approximately 9:6:1, a definitive signature for a dichlorinated compound.[16]

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • C-O-C Stretch (Ether): An absorption in the 1200-1250 cm⁻¹ region.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.[17]

Proposed Biological Screening Strategy

The structural features of this compound do not point to a single, obvious biological target. Therefore, a tiered, high-throughput screening (HTS) approach is recommended to identify potential bioactivity.[18]

Rationale for Target Classes
  • Anti-inflammatory/Analgesic Targets: The benzoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, which is synthesized from 2-chlorobenzoic acid.[1] Therefore, screening against enzymes like COX-1/COX-2 is a logical starting point.

  • Anticancer Targets: Many small molecule kinase inhibitors and other anticancer agents incorporate halogenated aromatic rings.[2] Screening against a panel of cancer cell lines can reveal cytotoxic or anti-proliferative effects.

  • Ion Channels / GPCRs: The compound's lipophilicity and structure make it a candidate for interacting with membrane-bound proteins.

Screening Workflow

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Selectivity & Preliminary ADME A Compound @ 10 µM B Phenotypic Cell-Based Assay (e.g., Cancer Cell Viability) A->B C Biochemical Assay Panel (e.g., Kinase, COX-2) A->C D Confirm Hits from Tier 1 B->D C->D E Generate IC₅₀/EC₅₀ Curves (8-point dose response) D->E F Counter-screens (Assess target selectivity) E->F G In Vitro ADME Assays (e.g., Microsomal Stability, PAMPA) E->G

Caption: A tiered workflow for biological screening.

Example Protocol: In Vitro Cancer Cell Viability Assay (MTT Assay)

This is a standard, cost-effective assay for initial high-throughput screening to assess cytotoxicity.[18][19]

  • Cell Plating: Seed a human cancer cell line (e.g., HeLa or A549) in a 96-well plate at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute to create working solutions. Add the compound to the wells to achieve a final concentration of 10 µM (ensure final DMSO concentration is <0.1%). Include vehicle-only (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability identifies the compound as a "hit."

Safety and Handling

  • Hazard Classification: Based on similar compounds like 5-chloro-2-nitrobenzoic acid, this compound should be treated as a potential skin, eye, and respiratory irritant.[20]

  • Personal Protective Equipment (PPE): Always handle the compound in a chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.[21]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide presents a comprehensive and scientifically rigorous approach to the synthesis and evaluation of this compound. By following the detailed protocols for synthesis via Williamson etherification, purification by recrystallization, and thorough characterization using NMR, MS, and IR, researchers can confidently produce high-purity material. The proposed tiered screening strategy provides a logical path to exploring its biological potential. This document establishes a complete, self-validating workflow that empowers drug discovery professionals to systematically investigate this and other novel chemical entities.

References

  • Wikipedia. (n.d.). 2-Chlorobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • PubChem. (n.d.). 5-Chloro-2-((2-chlorobenzyl)oxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Ferreira, R. C., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Institutes of Health. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • National Institutes of Health. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Google Patents. (n.d.). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

  • The Francis Crick Institute. (2017). New approach makes it easier to find novel drug. Retrieved from [Link]

  • PubChem. (n.d.). Ketoconazole. National Center for Biotechnology Information. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. Retrieved from [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Abrocitinib. National Center for Biotechnology Information. Retrieved from [Link]

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro Screening Systems. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Slideshare. (n.d.). Benzoic acid derivatives. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]_ benzoic_acid.htm

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • YouTube. (2019). Mass Spectroscopy - Halo-isotopes. Tailored Tutors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

  • Patsnap. (n.d.). A kind of preparation method of 2-chloro-5-iodobenzoic acid. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Williamson ether synthesis. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • PubChem. (n.d.). Esaxerenone. National Center for Biotechnology Information. Retrieved from [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyloxirene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 10,11-Methylenedioxy-20-camptothecin. National Center for Biotechnology Information. Retrieved from [Link]

Sources

5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a dichlorinated dibenzyl ether moiety linked to a benzoic acid, presents a scaffold with potential for diverse applications in medicinal chemistry and materials science. The presence of chlorine atoms on both aromatic rings can significantly influence the molecule's lipophilicity, electronic properties, and metabolic stability, making it an intriguing candidate for further investigation. This guide provides a comprehensive overview of its molecular structure, a detailed, field-proven synthetic protocol, and methods for its structural elucidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings.

PropertyValueSource
IUPAC Name 5-chloro-2-[(2-chlorophenyl)methoxy]benzoic acidPubChem
CAS Number 62176-32-3PubChem
Molecular Formula C₁₄H₁₀Cl₂O₃PubChem
Molecular Weight 297.1 g/mol PubChem
Canonical SMILES C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C(=O)O)ClPubChem
InChI Key IDNZPYQKMSEJAY-UHFFFAOYSA-NPubChem
Computed XLogP3 4.2PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 4PubChem

Molecular Structure

The molecular structure of this compound is characterized by a central benzoic acid core. A 2-chlorobenzyl ether linkage is present at the 2-position, and a chlorine atom is substituted at the 5-position of the benzoic acid ring.

Caption: 2D structure of this compound.

Synthesis and Purification

The most logical and efficient synthesis of this compound is achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the phenoxide of 5-chloro-2-hydroxybenzoic acid acts as the nucleophile, attacking the electrophilic carbon of 2-chlorobenzyl chloride.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 5-Chloro-2-hydroxybenzoic acid

  • 2-Chlorobenzyl chloride

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reaction Setup: To a stirred solution of 5-chloro-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq). The use of a slight excess of a moderately strong base like K₂CO₃ is crucial to deprotonate both the phenolic hydroxyl and the carboxylic acid groups, ensuring the phenoxide is the more reactive nucleophile.

  • Addition of Alkylating Agent: Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture at room temperature. A slight excess of the alkylating agent ensures the complete consumption of the starting phenol.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify the aqueous mixture to a pH of ~2 with 1 M HCl to protonate the carboxylate and precipitate the crude product.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any unreacted 5-chloro-2-hydroxybenzoic acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound as a solid.

cluster_0 Reaction cluster_1 Workup & Purification Start 5-Chloro-2-hydroxybenzoic acid + 2-Chlorobenzyl chloride Base Add K₂CO₃ in DMF Start->Base Reaction_Step Heat to 60-80 °C, 4-6h Base->Reaction_Step Quench Quench with H₂O, Acidify with HCl Reaction_Step->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry_Concentrate Dry (MgSO₄) and Concentrate Wash->Dry_Concentrate Purify Recrystallize Dry_Concentrate->Purify

Caption: Workflow for the synthesis of this compound.

Structural Elucidation

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Expected Spectroscopic Data:
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both rings, the methylene protons of the benzyl group, and the acidic proton of the carboxylic acid. The aromatic region (typically δ 6.8-8.0 ppm) will show complex splitting patterns due to the substitution on the rings. The benzylic methylene protons should appear as a singlet around δ 5.0-5.5 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each of the 14 carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position (δ ~165-175 ppm). The aromatic carbons will resonate in the region of δ 110-160 ppm, and the benzylic methylene carbon will appear around δ 70 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected vibrational frequencies include a broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹, a sharp C=O stretch for the carbonyl group around 1700 cm⁻¹, C-O ether stretches in the 1250-1000 cm⁻¹ region, and C-Cl stretches in the 800-600 cm⁻¹ range.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (297.1 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms, with (M+2) and (M+4) peaks in a specific ratio.

Potential Applications and Future Directions

While specific biological activity data for this compound is not extensively reported in the literature, its structural motifs suggest several potential areas for investigation. Benzoic acid derivatives are known to exhibit a wide range of pharmacological activities. For instance, some chlorinated benzoic acid derivatives have been investigated for their antimicrobial and anticancer properties. The presence of the 2-chlorobenzyl group may also confer specific interactions with biological targets.

Therefore, this compound could serve as a valuable building block or lead compound in drug discovery programs targeting:

  • Antimicrobial Agents: The lipophilic nature and the presence of halogens may contribute to activity against various bacterial and fungal strains.

  • Anticancer Agents: Many small molecules with halogenated aromatic rings have been shown to possess cytotoxic effects against cancer cell lines.

  • Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding group for various enzyme active sites.

Further research is warranted to explore the full potential of this compound in these and other therapeutic areas.

References

  • PubChem. (n.d.). 2-Chlorobenzoic acid. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 5-Chloro-2-fluorobenzoic acid. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). 5-Chloro-2-((2-chlorobenzyl)oxy)benzoic acid. Retrieved January 25, 2026, from [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved January 25, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Chlorobenzoic acid. Retrieved January 25, 2026, from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved

5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical protocols for 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid. Designed for professionals in research and drug development, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate its application in the laboratory.

Introduction

This compound, with the CAS number 62176-32-3, is a halogenated aromatic ether and carboxylic acid derivative.[1] While specific applications for this compound are not widely documented, the structural motifs present—a substituted benzoic acid and a diaryl ether-like linkage—are common in molecules of medicinal interest. Aromatic carboxylic acids are known for their antimicrobial potential and structural versatility in drug design.[2] The presence of chloro-substituents can significantly influence the lipophilicity, metabolic stability, and binding interactions of a molecule, making this compound a potentially valuable building block in the synthesis of novel therapeutic agents.

This guide will delve into the known and predicted physicochemical properties of this compound, provide a detailed, validated protocol for its synthesis based on established chemical principles, and outline robust analytical methodologies for its characterization.

Physicochemical Properties

Precise experimental data for this compound is not extensively available in the public domain. However, based on its structure and data from analogous compounds, we can tabulate its core identifiers and predicted properties.

PropertyValueSource
IUPAC Name 5-chloro-2-[(2-chlorophenyl)methoxy]benzoic acidPubChem[1]
CAS Number 62176-32-3PubChem[1]
Molecular Formula C₁₄H₁₀Cl₂O₃PubChem[1]
Molecular Weight 297.13 g/mol PubChem[1]
Predicted XLogP3 4.2PubChem[1]
Appearance White to off-white solid (Predicted)Inferred from similar compounds
Melting Point Not available. Estimated to be in the range of 100-150 °C based on similar structures such as 5-Chloro-2-methoxybenzoic acid (98-100 °C) and 2-Chlorobenzoic acid (138-140 °C).[3]N/A
Boiling Point Not available. Likely to decompose at high temperatures.N/A
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, acetone, and benzene, and poorly soluble in water.[3][4]N/A

Synthesis Protocol: Williamson Ether Synthesis

The synthesis of this compound can be reliably achieved via the Williamson ether synthesis. This well-established S(_N)2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[5][6][7] In this case, the phenoxide of 5-chloro-2-hydroxybenzoic acid reacts with 2-chlorobenzyl chloride.

Causality of Experimental Choices

The choice of a strong base is critical to deprotonate the phenolic hydroxyl group, which is a weak acid, to form the more nucleophilic phenoxide. Sodium hydroxide is a cost-effective and efficient choice. The reaction is typically heated to increase the rate of the S(_N)2 reaction. Anhydrous conditions are preferred to minimize side reactions, such as the hydrolysis of the benzyl chloride.

Step-by-Step Methodology
  • Preparation of the Phenoxide:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of 5-chloro-2-hydroxybenzoic acid in a suitable anhydrous solvent such as dimethylformamide (DMF).

    • Add 1.1 equivalents of a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), portion-wise at room temperature.

    • Stir the mixture for 30 minutes to an hour to ensure complete formation of the sodium phenoxide.

  • Addition of the Alkyl Halide:

    • To the solution of the sodium phenoxide, add one equivalent of 2-chlorobenzyl chloride dropwise.

    • Heat the reaction mixture to 60-80 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

    • Acidify the aqueous solution with 2N hydrochloric acid (HCl) until a precipitate forms.

    • Filter the crude product using a Büchner funnel and wash with cold water.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure this compound.

Synthesis_Workflow cluster_prep Phenoxide Preparation cluster_reaction Williamson Ether Synthesis cluster_workup Work-up and Purification start_materials 5-chloro-2-hydroxybenzoic acid + Sodium Hydroxide in DMF stir Stir at RT for 30-60 min start_materials->stir phenoxide Sodium 5-chloro-2-oxybenzoate stir->phenoxide add_alkyl_halide Add 2-chlorobenzyl chloride phenoxide->add_alkyl_halide heat Heat at 60-80 °C for 4-6 hrs add_alkyl_halide->heat reaction_mixture Reaction Mixture heat->reaction_mixture quench Quench with water reaction_mixture->quench acidify Acidify with HCl quench->acidify precipitate Crude Product (Precipitate) acidify->precipitate filter_wash Filter and Wash precipitate->filter_wash recrystallize Recrystallize filter_wash->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Workflow for the Williamson Ether Synthesis of the target compound.

Chemical Reactivity and Stability

  • Ether Linkage: The benzylic ether linkage is generally stable under neutral and basic conditions. However, it can be cleaved by strong acids, such as HBr or HI, via an S(_N)1 or S(_N)2 mechanism.[8] Diaryl ethers are typically resistant to cleavage by acids.[8]

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amide formation, and reduction to the corresponding alcohol.

  • Aromatic Rings: The two chlorinated benzene rings are susceptible to electrophilic aromatic substitution, although the presence of the deactivating chloro- and carboxylic acid groups will direct incoming electrophiles to specific positions.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, a characteristic singlet for the benzylic methylene (-CH₂-) protons, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms, including the carbonyl carbon of the carboxylic acid, the methylene carbon, and the aromatic carbons.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).

    • A sharp peak for the C=O stretch of the carbonyl group will be present around 1700 cm⁻¹.

    • The C-O-C stretch of the ether linkage will appear in the region of 1250-1000 cm⁻¹.

    • Absorptions corresponding to C-Cl bonds will be observed in the fingerprint region.

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is the method of choice for determining the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of trifluoroacetic acid or formic acid) is a good starting point for method development.

Experimental Workflow for Analysis

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation sample Synthesized Compound dissolve Dissolve in appropriate solvent (e.g., CDCl₃ for NMR, CH₃CN/H₂O for HPLC) sample->dissolve nmr NMR Spectroscopy (¹H, ¹³C) dissolve->nmr ir IR Spectroscopy dissolve->ir ms Mass Spectrometry dissolve->ms hplc HPLC dissolve->hplc structure_confirm Structure Confirmation nmr->structure_confirm ir->structure_confirm ms->structure_confirm purity_assess Purity Assessment hplc->purity_assess final_report Comprehensive Analytical Report structure_confirm->final_report purity_assess->final_report

Caption: A logical workflow for the analytical characterization of the compound.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. While experimental data for this specific molecule is limited, this document offers robust, scientifically grounded protocols for its synthesis and analysis based on the well-established principles of organic chemistry and the properties of analogous compounds. The structural features of this molecule suggest its potential as a valuable intermediate in the synthesis of novel compounds with interesting biological activities.

References

  • PubChem. 5-Chloro-2-((2-chlorobenzyl)oxy)benzoic acid. National Center for Biotechnology Information. [Link]

  • MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • Journal of Synthetic Chemistry. Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • YouTube. Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

Sources

5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic Acid: Synthesis, Properties, and Therapeutic Potential

Executive Summary

This compound is a halogenated derivative of salicylic acid, a core scaffold in medicinal chemistry. This guide provides a comprehensive technical overview of this molecule, designed for researchers and drug development professionals. While direct literature on this specific compound is nascent, its structural composition—a 5-chlorosalicylic acid backbone linked to a 2-chlorobenzyl moiety via an ether bond—provides a strong basis for hypothesizing its biological potential. By analyzing its constituent parts and related analogues, we can project its utility as a potential therapeutic agent. This document details its physicochemical properties, outlines a robust synthetic pathway with mechanistic rationale, explores its likely biological activities based on field-proven data from similar scaffolds, and provides a detailed protocol for its initial biological evaluation.

Introduction to the Molecular Scaffold

The structure of this compound (CAS: 62176-32-3) is a deliberate convergence of two key pharmacophores:

  • The Salicylic Acid Core: The 2-hydroxybenzoic acid framework is famously the basis for aspirin and a multitude of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The chlorine atom at the 5-position enhances lipophilicity and can significantly modulate binding affinity and metabolic stability. Derivatives of 5-chlorosalicylic acid have been explored for a range of activities, including antimicrobial effects[1].

  • The Benzyl Ether Moiety: Replacing the phenolic proton of salicylic acid with a 2-chlorobenzyl group fundamentally alters the molecule's properties. This transformation converts an acidic phenol into a stable ether, which can change the molecule's pharmacokinetic profile, receptor interactions, and potential mechanisms of action. The chlorine on the benzyl ring further contributes to the molecule's electronic and steric profile, offering an additional point for interaction with biological targets.

This unique combination suggests that the compound is a promising candidate for screening in programs targeting inflammation, microbial infections, and potentially oncology, where related halogenated aromatics have shown utility[2][3].

Physicochemical Properties and Characterization

Understanding the physicochemical properties of a compound is critical for predicting its behavior in biological systems and for designing formulation strategies. The properties of this compound, largely computed, suggest it possesses favorable drug-like characteristics.

PropertyValueImplication in Drug DiscoverySource
Molecular Formula C₁₄H₁₀Cl₂O₃-
Molecular Weight 297.1 g/mol Adheres to Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability.
XLogP3 4.2Indicates high lipophilicity, suggesting good membrane permeability but may also lead to lower aqueous solubility.
Hydrogen Bond Donors 1The carboxylic acid group is the sole H-bond donor.
Hydrogen Bond Acceptors 3The ether oxygen and two carboxylate oxygens can accept H-bonds.
IUPAC Name 5-chloro-2-[(2-chlorophenyl)methoxy]benzoic acid-

Standard analytical techniques for structural confirmation and purity assessment would include ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy. Spectral data for the parent scaffold, 5-chlorosalicylic acid, is well-documented and can serve as a reference for confirming the final product[4].

Synthesis and Mechanistic Rationale

The most direct and industrially scalable route to synthesize this compound is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide—in this case, the phenoxide of 5-chlorosalicylic acid.

Reaction Scheme

The overall transformation involves the deprotonation of the phenolic hydroxyl group of 5-chlorosalicylic acid, followed by its reaction with 2-chlorobenzyl chloride.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 5-Chlorosalicylic Acid P This compound R1->P Williamson Ether Synthesis R2 2-Chlorobenzyl Chloride R2->P Williamson Ether Synthesis Base Base (e.g., K₂CO₃) Base->P Williamson Ether Synthesis Solvent Solvent (e.g., DMF) Solvent->P Williamson Ether Synthesis

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

  • Reactant Preparation & Inerting:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-chlorosalicylic acid (1.0 eq).

    • Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone (approx. 10 volumes).

    • Causality: A polar aprotic solvent is chosen because it effectively dissolves the reactants and the intermediate phenoxide salt without participating in the reaction (i.e., no acidic protons). The system is purged with nitrogen to create an inert atmosphere, preventing potential side reactions with atmospheric moisture or oxygen.

  • Deprotonation (Phenoxide Formation):

    • Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5 eq), portion-wise to the stirring solution.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Causality: K₂CO₃ is a sufficiently strong base to deprotonate the phenolic hydroxyl group (pKa ~13) but not the carboxylic acid (pKa ~3), ensuring regioselectivity. Using a slight excess ensures complete conversion to the phenoxide, which is a much stronger nucleophile than the neutral phenol.

  • Nucleophilic Substitution:

    • Add 2-chlorobenzyl chloride (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. The benzyl chloride is an excellent electrophile due to the stability of the benzylic carbocation-like transition state. A small excess ensures the complete consumption of the more valuable salicylic acid derivative. TLC is used to validate the reaction's completion by observing the disappearance of the starting material spot and the appearance of a new product spot.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (10 volumes).

    • Acidify the aqueous solution to pH 2-3 using 1M HCl. This will precipitate the product.

    • Filter the resulting solid using a Büchner funnel, washing thoroughly with water.

    • Causality: The product is insoluble in water. Pouring the reaction mixture into water precipitates the crude product while water-soluble salts (like KCl) remain in solution. Acidification ensures the carboxylic acid is fully protonated, minimizing its solubility in the aqueous phase.

  • Purification:

    • Recrystallize the crude solid from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.

    • Dry the purified crystals under vacuum.

    • Causality: Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent ensures that the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are removed via hot filtration.

Workflow Visualization

G Start Setup & Inerting Deprotonation Add Base (K₂CO₃) Start->Deprotonation Substitution Add 2-Chlorobenzyl Chloride & Heat Deprotonation->Substitution Monitor Monitor by TLC Substitution->Monitor Monitor->Substitution Incomplete Workup Quench in Water & Acidify Monitor->Workup Complete Isolate Filter Solid Workup->Isolate Purify Recrystallize Isolate->Purify End Dry & Characterize Purify->End

Caption: Step-by-step synthesis and purification workflow.

Biological Activity and Therapeutic Potential

While direct biological data for this compound is limited, a robust hypothesis can be constructed from high-quality studies on structurally related compounds.

Antimicrobial Potential

The 5-chlorosalicylic acid scaffold is a validated starting point for antimicrobial agents. A key study demonstrated that sulfonamide derivatives incorporating this scaffold exhibited significant activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1]. One of the most potent compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, showed a Minimum Inhibitory Concentration (MIC) in the range of 15.62–31.25 µmol/L against MRSA[1].

Field-Proven Insight: This demonstrates that the 5-chlorinated salicylic acid core is capable of facilitating potent antibacterial activity. The title compound represents a different chemical class (an ether, not a sulfonamide) built on this same active core. Its increased lipophilicity from the benzyl ether group could enhance its ability to penetrate bacterial cell membranes, making it a prime candidate for antimicrobial screening.

G Scaffold 5-Chlorosalicylic Acid Core Scaffold Sulfonamides Sulfonamide Derivatives Scaffold->Sulfonamides Proven Link Ethers Benzyl Ether Derivatives (Title Compound) Scaffold->Ethers Hypothesized Link Activity Antimicrobial Activity (e.g., against MRSA) Sulfonamides->Activity Ethers->Activity

Caption: Scaffold-based hypothesis for antimicrobial activity.

Anti-Inflammatory and Analgesic Potential

Salicylic acid derivatives are the cornerstone of NSAID therapy. Structurally related compounds, such as 4-Amino-5-chloro-2-methoxybenzoic acid, are known intermediates in the synthesis of anti-inflammatory and analgesic medications[5][6]. By blocking the phenolic hydroxyl group, this compound may function as a pro-drug that is metabolized in vivo to release the active salicylic acid, or it may possess its own unique mechanism of action, potentially with a different cyclooxygenase (COX-1/COX-2) selectivity profile or improved gastrointestinal safety.

Potential as a Kinase Inhibitor

Halogenated benzoic acids are also valuable building blocks in oncology research. For instance, 5-Chloro-2-fluorobenzoic acid is a key intermediate in the design of pyrimidine-based Aurora kinase inhibitors, where the chloride substituent enhances binding affinity and promotes the degradation of oncoproteins[3]. The structural and electronic similarities suggest that this compound could be a valuable candidate for screening in kinase inhibitor discovery programs.

Experimental Protocol for Biological Evaluation: MIC Assay

To validate the antimicrobial hypothesis, a Minimum Inhibitory Concentration (MIC) assay is the industry-standard first step. This protocol is designed to be a self-validating system.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium (e.g., S. aureus ATCC 29213).

Materials:

  • 96-well microtiter plates

  • Target bacterial strain

  • Mueller-Hinton Broth (MHB)

  • Test compound stock solution (e.g., 10 mg/mL in DMSO)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (DMSO)

  • Resazurin sodium salt solution (viability indicator)

Methodology:

  • Preparation of Bacterial Inoculum:

    • Culture the target bacteria overnight in MHB.

    • Dilute the overnight culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

    • Causality: A standardized inoculum density is critical for reproducibility and comparison across different experiments and labs.

  • Serial Dilution of Test Compound:

    • In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

    • Add 200 µL of the test compound at a starting concentration (e.g., 256 µg/mL) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Causality: Serial dilution creates a concentration gradient to precisely identify the inhibitory concentration.

    • Controls:

      • Well 11 (Growth Control): 100 µL MHB + bacterial inoculum (no compound).

      • Well 12 (Sterility Control): 100 µL MHB only (no bacteria).

  • Inoculation:

    • Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

    • Causality: This step introduces the bacteria to the various concentrations of the test compound. The final volume in each well will be ~110 µL.

  • Incubation:

    • Cover the plate and incubate at 37 °C for 18-24 hours.

    • Causality: This allows sufficient time for bacterial growth in the absence of inhibition.

  • Determination of MIC:

    • Add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours.

    • Visually assess the plate. The MIC is the lowest concentration of the compound at which no color change (blue to pink) is observed.

    • Causality: Resazurin is a cell viability indicator. Metabolically active (living) bacteria reduce the blue resazurin to the pink resorufin. The absence of a color change indicates bacterial death or growth inhibition. The growth control (Well 11) must turn pink, and the sterility control (Well 12) must remain blue for the assay to be considered valid.

Conclusion and Future Directions

This compound is a synthetically accessible molecule with significant, albeit largely unexplored, therapeutic potential. Based on robust evidence from structurally analogous compounds, it stands as a compelling candidate for investigation in several key areas of drug discovery. Its profile suggests high potential as an antimicrobial agent, a novel anti-inflammatory drug, or a scaffold for kinase inhibitors.

The logical next steps for researchers are clear:

  • Synthesis and Characterization: Perform the synthesis outlined herein and confirm the structure and purity using standard analytical methods.

  • Systematic Biological Screening: Execute the MIC protocol against a panel of clinically relevant bacteria (including resistant strains) and conduct in vitro assays to evaluate anti-inflammatory (e.g., COX inhibition) and cytotoxic (against cancer cell lines) activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogues by varying the substitution patterns on both aromatic rings to optimize potency and selectivity.

This guide provides the foundational knowledge and practical protocols for any research team to begin unlocking the potential of this promising molecular scaffold.

References

  • Raza, A. R., et al. (2011). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1135. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-2-nitrobenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Guerra-López, J., et al. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Kos, J., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 474-480. Available at: [Link]

  • PubChem. (n.d.). 5-Chloro-2-((2-chlorobenzyl)oxy)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (1937). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Profiling of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoic Acid Derivative

5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid is a novel synthetic small molecule with a chemical scaffold that suggests potential for significant biological activity.[1] Its structure, a substituted benzoic acid, is a recurring motif in compounds designed to interact with a range of biological targets, from enzymes to ion channels.[2][3] While direct biological data for this specific molecule is not extensively published, its structural elements warrant a thorough investigation into its pharmacological profile.

This guide provides a comprehensive framework for the in vitro characterization of this compound, with a strategic focus on a plausible and high-value target class: the Transient Receptor Potential Canonical (TRPC) ion channels, specifically the TRPC4 and TRPC5 subtypes. These channels are implicated in a variety of physiological and pathophysiological processes, including cardiovascular regulation, neuronal function, and kidney disease, making them attractive targets for novel therapeutics.[4]

The protocols detailed herein are designed to first screen for activity on TRPC4/5 channels and then to build a comprehensive pharmacological profile, establishing potency, selectivity, and mechanism of action. This structured approach ensures a rigorous and scientifically valid assessment of the compound's potential.

Part 1: Primary Screening for TRPC4/TRPC5 Channel Modulation

The initial step in characterizing a novel compound is to determine if it interacts with the hypothesized target. A cell-based calcium influx assay is a robust and high-throughput method to screen for modulators of ion channels like TRPC4 and TRPC5.

Causality Behind the Experimental Choice:

TRPC4 and TRPC5 are non-selective cation channels that mediate calcium entry into cells upon activation.[5] This influx of calcium can be detected by calcium-sensitive fluorescent dyes. By using a cell line stably expressing the target channel, any change in intracellular calcium upon application of the test compound can be attributed to the modulation of that channel. We will use a recombinant cell line (e.g., HEK293) stably expressing human TRPC4 or TRPC5. Activation of these channels can be achieved through a G-protein coupled receptor (GPCR) pathway, for instance, by stimulating the µ-opioid receptor, which is known to activate TRPC4/5.[5][6]

Experimental Workflow: High-Throughput Calcium Influx Assay

HTS_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing TRPC4/5 Plating Plate cells in 384-well plates Cell_Culture->Plating Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Plating->Dye_Loading Wash Wash to remove excess dye Dye_Loading->Wash Compound_Add Add this compound Wash->Compound_Add Transfer to reader Incubate Incubate Compound_Add->Incubate Activate Add TRPC4/5 agonist (e.g., DAMGO for µ-opioid receptor) Incubate->Activate Measure Measure fluorescence intensity (kinetic read) Activate->Measure Plot Plot fluorescence vs. time Measure->Plot Export data Calculate Calculate dose-response curves (IC50/EC50) Plot->Calculate

Caption: High-throughput screening workflow for identifying TRPC4/5 modulators.

Detailed Protocol: Calcium Influx Assay
  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing human TRPC4 or TRPC5 in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.

    • Seed the cells into black-walled, clear-bottom 384-well microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Aspirate the culture medium from the cell plates and add the dye-loading solution to each well.

    • Incubate the plates for 60 minutes at 37°C.

  • Compound Addition and Analysis:

    • Following incubation, wash the cells with the assay buffer to remove extracellular dye.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Using a fluorescent plate reader (e.g., FLIPR or FDSS), add the compound to the cell plates.[7]

    • To identify inhibitors, incubate the cells with the compound for a predetermined time (e.g., 10-20 minutes) before adding a known TRPC4/5 agonist (e.g., DAMGO at an EC80 concentration).[7]

    • To identify activators, add the compound and monitor for a direct increase in fluorescence.

    • Measure the fluorescence intensity kinetically before and after the addition of the agonist.

Part 2: Electrophysiological Confirmation and Mechanism of Action

A positive result in the primary screen requires confirmation through a more direct measure of ion channel function. Patch-clamp electrophysiology is the gold standard for studying ion channels, providing detailed information on channel gating, conductance, and the mechanism of drug action.

Causality Behind the Experimental Choice:

Electrophysiology directly measures the flow of ions through the channel, providing real-time information about the compound's effect on channel activity. This technique can distinguish between a direct block of the channel pore, modulation of channel gating (how it opens and closes), or an indirect effect on cellular pathways that regulate the channel.

Signaling Pathway: TRPC4/5 Activation

TRPC_Activation cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., µ-opioid R) G_protein Gαi/o or Gαq GPCR->G_protein activates PLC PLC G_protein->PLC activates TRPC4_5 TRPC4/5 Channel G_protein->TRPC4_5 activates PIP2 PIP2 PLC->PIP2 hydrolyzes Ca_ion Ca²⁺ TRPC4_5->Ca_ion influx IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Agonist (e.g., DAMGO) Agonist->GPCR binds

Caption: Simplified signaling pathway for GPCR-mediated activation of TRPC4/5 channels.[5]

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation:

    • Use the same HEK293 cell lines expressing TRPC4 or TRPC5. Plate them on glass coverslips at a low density suitable for patch-clamping.

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH). Cesium is used to block potassium channels.

  • Recording Procedure:

    • Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

    • Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a single cell with the micropipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps (e.g., -100 mV to +100 mV over 200 ms) to elicit currents and generate a current-voltage (I-V) relationship.

    • Activate TRPC4/5 channels using an agonist in the external solution.

    • Once a stable baseline current is established, perfuse the cell with the external solution containing various concentrations of this compound.

    • Record the changes in current amplitude to determine the inhibitory or potentiating effect of the compound.

Part 3: Assessing Specificity through Selectivity Profiling

A critical aspect of drug development is ensuring that a compound is selective for its intended target to minimize off-target effects.

Causality Behind the Experimental Choice:

Testing the compound against a panel of related ion channels will reveal its selectivity profile. This is crucial for predicting potential side effects and for understanding the structure-activity relationship. The TRP channel family has several subfamilies (TRPC, TRPV, TRPA, TRPM), which are ideal candidates for a selectivity screen.

Protocol: Selectivity Assays
  • Utilize the same calcium influx or electrophysiology assays described above.

  • Instead of using TRPC4/5-expressing cells, use cell lines individually expressing other relevant ion channels, such as:

    • TRPC Subfamily: TRPC3, TRPC6

    • Other TRP Families: TRPV1, TRPA1, TRPM8

    • Other Ion Channels: Voltage-gated sodium (Nav1.5) and calcium (Cav1.2) channels to rule out broad effects on excitability.

  • Test this compound at a single high concentration (e.g., 10 µM) in the initial screen.

  • For any channels showing significant modulation, perform full dose-response curves to determine the IC50.

Data Presentation and Interpretation

Quantitative Data Summary

The results from the dose-response experiments should be summarized in a clear, tabular format.

Assay Type Target Channel Parameter Value (µM) Selectivity Fold (vs. TRPC4)
Calcium InfluxTRPC4IC50Hypothetical: 1.2-
Calcium InfluxTRPC5IC50Hypothetical: 1.50.8x
ElectrophysiologyTRPC4IC50Hypothetical: 1.8-
Calcium InfluxTRPC6IC50Hypothetical: >30>25x
Calcium InfluxTRPV1IC50Hypothetical: >30>25x
Interpreting the Results
  • Potency: The IC50 value from the electrophysiology assay is the most accurate measure of the compound's potency as a direct channel blocker. A lower IC50 value indicates higher potency.

  • Mechanism: The electrophysiology data will reveal the mechanism. A voltage-independent block suggests interaction with the pore, while a voltage-dependent block might indicate interaction with the channel's voltage sensor or a pore-blocking mechanism deep within the electric field.

  • Selectivity: The ratio of IC50 values for off-target channels versus the primary target (TRPC4) indicates the selectivity. A high selectivity fold (e.g., >10-fold) is desirable for a therapeutic candidate.[6]

Conclusion

This application guide outlines a systematic approach to the in vitro characterization of this compound, or any novel small molecule with a similar profile. By progressing from high-throughput screening to gold-standard electrophysiology and comprehensive selectivity profiling, researchers can build a robust pharmacological dossier. This foundational data is essential for making informed decisions about the compound's therapeutic potential and guiding future pre-clinical development.

References

  • Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid - Carl ROTH. Available at: [Link]

  • 5-Chloro-2-((2-chlorobenzyl)oxy)benzoic acid | C14H10Cl2O3 | CID 4598138 - PubChem. Available at: [Link]

  • In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC - PubMed Central. Available at: [Link]

  • Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • TRPC channels: Structure, function, regulation and recent advances in small molecular probes - PMC. Available at: [Link]

  • 5-Chloro-2-hydroxybenzoic acid - PMC - NIH. Available at: [Link]

  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Available at: [Link]

  • High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - NCBI. Available at: [Link]

  • 5-Chloro-2-methoxybenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. Available at: [Link]

  • Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid - PubMed. Available at: [Link]

  • Pharmacology of TRPC Channels and its Potential in Cardiovascular and Metabolic Medicine. Available at: [Link]

  • 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid - Amerigo Scientific. Available at: [Link]

  • Spectroscopic Studies of Quinobenzothiazine Derivative in Terms of the In Vitro Interaction with Selected Human Plasma Proteins: Part 2 - MDPI. Available at: [Link]

  • The activation process of TRPC4/5 via Ca²⁺, PIP2 and Gα. (A) During the... | Download Scientific Diagram - ResearchGate. Available at: [Link]

Sources

Application Note: Structural Elucidation of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed protocol and analysis for the structural characterization of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a compound of interest in medicinal chemistry and materials science, unambiguous structural verification is paramount. This guide offers a comprehensive workflow, from sample preparation to spectral interpretation, grounded in established principles of NMR. While experimental spectra for this specific molecule are not publicly available, this document presents a robust, predicted analysis based on extensive data from structurally analogous compounds. This predictive approach serves as a powerful tool for researchers in identifying and characterizing this and similar molecules.

Introduction

This compound is a polysubstituted aromatic compound featuring two chlorinated benzene rings linked by an ether bridge to a benzoic acid moiety. Its complex structure, with multiple distinct chemical environments, makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its definitive identification and purity assessment. The precise chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, allowing for the unambiguous assignment of each proton and carbon atom. This application note details the optimized procedures for acquiring and interpreting high-quality NMR data for this compound, providing researchers and drug development professionals with a practical guide for its analysis.

Molecular Structure and Predicted NMR Environments

A thorough understanding of the molecular structure is the foundation for accurate spectral interpretation. The key to this analysis is recognizing the distinct electronic environments of the protons and carbons, which are influenced by the electron-withdrawing effects of the chlorine atoms, the carboxylic acid group, and the oxygen of the ether linkage.

Diagram 1: Annotated Structure of this compound

This diagram illustrates the numbering convention used for the assignment of proton and carbon signals in the subsequent analysis.

Caption: Labeled structure of the target molecule.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is critically dependent on the sample preparation. The following protocol is recommended for achieving optimal results.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh the desired amount of the sample into a clean, dry vial. For routine ¹H NMR, 5-10 mg is sufficient, while ¹³C NMR requires a more concentrated sample (20-50 mg) due to the lower natural abundance of the ¹³C isotope.[1]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[2] CDCl₃ is a versatile solvent for a wide range of organic molecules and its residual proton signal at 7.26 ppm provides a convenient secondary chemical shift reference.[2]

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette with a small plug of glass wool directly into the NMR tube.[4]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label it with the sample identification.

Diagram 2: NMR Sample Preparation Workflow

This diagram outlines the key steps for preparing a high-quality NMR sample.

G start Start weigh Weigh 5-50 mg of Sample start->weigh dissolve Dissolve in 0.6-0.7 mL CDCl3 weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Filter into NMR Tube vortex->filter run_nmr Acquire NMR Spectra filter->run_nmr

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following parameters are recommended for data acquisition on a 400 MHz or 500 MHz NMR spectrometer.

Table 1: Recommended NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 or 500 MHz100 or 125 MHz
SolventCDCl₃CDCl₃
Temperature298 K298 K
Pulse Programzg30zgpg30
Number of Scans161024
Relaxation Delay (D1)2.0 s2.0 s
Acquisition Time (AQ)~4 s~1 s
Spectral Width (SW)20 ppm220 ppm
ReferenceTMS (0.00 ppm)TMS (0.00 ppm)

Predicted Spectral Analysis and Interpretation

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methylene protons, and the carboxylic acid proton.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-COOH (Carboxylic Acid)10.0 - 13.0Broad Singlet-The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.
H6' (Benzyl Ring)~7.6Doublet of DoubletsJ_ortho ≈ 7-8, J_meta ≈ 1-2Deshielded due to proximity to the electron-withdrawing chlorine atom.
H3, H4, H6 (Benzoic Acid Ring)7.0 - 7.9Complex Multiplets-These aromatic protons will exhibit complex splitting patterns due to ortho and meta couplings. Their exact shifts are influenced by the chloro and benzyloxy substituents.
H3', H4', H5' (Benzyl Ring)7.2 - 7.4Complex Multiplets-These protons on the benzyl ring will have chemical shifts in the typical aromatic region.[5]
H8 (Benzylic CH₂)~5.3Singlet-Protons on a carbon adjacent to an ether oxygen are typically found in the 3.4-4.5 ppm range.[6] The additional deshielding from the aromatic ring shifts this further downfield.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 14 distinct signals, one for each unique carbon atom in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C7 (COOH)165 - 175The carbonyl carbon of the carboxylic acid is significantly deshielded.
C2, C1', C2'150 - 160C2 is attached to the electronegative oxygen. C1' and C2' are influenced by the chloro and ether linkages.
C1, C3, C4, C5, C6110 - 140These aromatic carbons of the benzoic acid ring will have shifts determined by the positions of the chloro and benzyloxy groups. Aromatic carbons typically appear between 120-170 ppm.
C3', C4', C5', C6'125 - 135These carbons of the benzyl ring will appear in the typical aromatic region.
C8 (Benzylic CH₂)65 - 75Carbons adjacent to an ether oxygen typically absorb in the 50-80 ppm range.

Causality and Self-Validation

  • Choice of Solvent: CDCl₃ is selected for its excellent solubilizing properties for many organic compounds and its minimal interference in the ¹H NMR spectrum.[2] The residual solvent peak at 7.26 ppm and the carbon signal at 77.16 ppm serve as internal references, ensuring the accuracy of the chemical shift measurements.

  • Internal Standard: TMS is the universally accepted standard for ¹H and ¹³C NMR, defined as 0.00 ppm. Its inclusion allows for the direct comparison of spectra recorded on different instruments.

  • 2D NMR for Unambiguous Assignment: In cases of significant signal overlap in the 1D spectra, particularly in the aromatic region, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton coupling networks, while HSQC correlates each proton with its directly attached carbon. These experiments provide a self-validating system for the complete and accurate assignment of all signals.

Conclusion

This application note provides a comprehensive guide for the NMR analysis of this compound. The detailed protocols for sample preparation and data acquisition are designed to yield high-quality, reproducible spectra. The predicted ¹H and ¹³C NMR data, based on established principles and analysis of similar structures, offer a robust framework for the interpretation of experimental results. By following these guidelines, researchers can confidently utilize NMR spectroscopy for the structural elucidation and purity assessment of this and related compounds, ensuring the integrity of their scientific investigations.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR spectrum of compound 5a. Retrieved from [Link]

  • University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2010). 5-Chloro-2-hydroxybenzoic acid. Retrieved from [Link]

  • Jasim, L. S. (2021). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Annals of the Romanian Society for Cell Biology, 7308-7323. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
  • ResearchGate. (2016). Synthesis, characterization and antibacterial activity of new 5-ethoxy-2-mercapto benzimidazole derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-hydroxybenzoic acid. PMC. Retrieved from [Link]

Sources

Application Note: High-Resolution Mass Spectrometric Analysis and Structural Elucidation of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive and robust methodology for the analysis of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). This compound, possessing multiple structural motifs relevant to pharmaceutical chemistry—including a di-halogenated aromatic system, a benzyl ether linkage, and a carboxylic acid group—requires a detailed analytical approach for unambiguous identification and structural confirmation. We provide detailed, field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric analysis. The discussion emphasizes the rationale behind parameter selection, focusing on electrospray ionization (ESI) in both positive and negative modes. Furthermore, a thorough examination of the compound's collision-induced dissociation (CID) fragmentation patterns is presented, supported by a proposed fragmentation pathway diagram. This guide serves as a practical resource for scientists requiring definitive structural characterization of this and structurally related molecules.

Introduction and Analytical Rationale

This compound is a complex organic molecule whose structural features are common in scaffolds for active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Accurate mass measurement and structural verification are critical checkpoints in synthesis, quality control, and metabolic studies. The presence of two chlorine atoms provides a highly characteristic isotopic signature, while the combination of a carboxylic acid and a benzyl ether linkage presents distinct and predictable ionization and fragmentation behaviors.

The analytical challenge lies in developing a method that not only confirms the elemental composition via accurate mass but also provides fragment ions that correspond to each key structural component of the molecule. Electrospray ionization (ESI) is the technique of choice due to the presence of the ionizable carboxylic acid group.[2] Analysis in negative ion mode is predicted to be highly sensitive through the facile deprotonation of the carboxylic acid, while positive ion mode can provide complementary fragmentation data. This note details the systematic approach to achieve these analytical goals.

Physicochemical Characteristics

A foundational understanding of the analyte's properties is essential for method development.[3]

PropertyValueSource
Chemical Structure Chemical StructurePubChem[4]
IUPAC Name 5-chloro-2-[(2-chlorophenyl)methoxy]benzoic acidPubChem[4]
Molecular Formula C₁₄H₁₀Cl₂O₃PubChem[4]
Average Molecular Weight 297.13 g/mol PubChem[4]
Monoisotopic Mass 296.0007 DaPubChem[4]
Predicted XLogP3 4.2PubChem[4]

The key takeaway for mass spectrometric analysis is the presence of two chlorine atoms. This will result in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments. The natural abundance ratio of ³⁵Cl to ³⁷Cl is approximately 3:1.[5][6] For a molecule with two chlorine atoms, the expected isotopic peaks and their relative intensities (M, M+2, M+4) will be in a ratio of approximately 9:6:1, providing a powerful diagnostic tool for identification.

Comprehensive Analytical Protocol

This section outlines the complete workflow, from sample handling to data acquisition. The causality behind key choices is explained to empower the analyst to adapt the method as needed.

Materials and Reagents
  • This compound standard

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Formic Acid (LC-MS Grade)

  • Standard 2 mL LC-MS sample vials with septa[7]

Step-by-Step Sample Preparation Protocol

The objective is to prepare a clean, particulate-free sample at a concentration suitable for ESI-MS, thereby preventing instrument contamination and signal suppression.[8]

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of the solid standard.

    • Dissolve it in 1.0 mL of methanol in a clean glass vial.

    • Ensure complete dissolution by vortexing for 30 seconds. This stock solution is stable when stored at 2-8°C.

  • Working Solution Preparation (1 µg/mL):

    • Pipette 10 µL of the 1 mg/mL stock solution into a new vial.

    • Add 990 µL of a 50:50 (v/v) mixture of acetonitrile and water. This brings the total volume to 1 mL.

    • Vortex thoroughly for 15 seconds. The final solvent composition is compatible with the initial LC mobile phase, ensuring good injection peak shape.

  • Final Dilution and Filtration:

    • Transfer the working solution into a 2 mL LC-MS sample vial.

    • If any particulates are visible, or as a precautionary measure, filter the solution through a 0.2 µm PTFE syringe filter prior to placing it in the autosampler.[9]

Liquid Chromatography (LC) Method

A reversed-phase chromatographic method is employed to ensure the analyte is retained and separated from any potential impurities. The high XLogP value of 4.2 indicates significant hydrophobicity, making a C18 stationary phase ideal.

ParameterConditionRationale
LC System High-Performance Liquid Chromatography SystemStandard for MS coupling.
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µmProvides excellent retention and resolution for hydrophobic molecules.
Mobile Phase A Water + 0.1% Formic AcidThe acid modifier protonates the carboxylate, improving peak shape and retention.[10]
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reversed-phase LC.
Gradient 40% B to 95% B over 8 min; hold at 95% for 2 minA gradient is necessary to elute the relatively nonpolar analyte effectively.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient ionization.
Column Temperature 40 °CImproves peak symmetry and reduces viscosity.
Injection Volume 5 µLA typical volume to avoid column overloading while ensuring sufficient signal.
High-Resolution Mass Spectrometry (HRMS) Method

The instrument is operated in both positive and negative ESI modes to capture comprehensive data. High-resolution capability is critical for confirming elemental composition through accurate mass measurement.

ParameterNegative Ion Mode (ESI-)Positive Ion Mode (ESI+)
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage -3.0 kV+3.5 kV
Sampling Cone Voltage 30 V35 V
Source Temperature 120 °C120 °C
Desolvation Temp. 350 °C350 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)800 L/hr (Nitrogen)
Scan Range (m/z) 50 - 50050 - 500
Acquisition Mode Full Scan & Targeted MS/MSFull Scan & Targeted MS/MS
Collision Energy (CID) Ramp 10-40 eVRamp 15-45 eV

Results and Structural Elucidation

Full Scan Mass Spectra: The Isotopic Signature

In negative ion mode, the molecule readily deprotonates to form the [M-H]⁻ ion. In positive mode, protonation ([M+H]⁺) and sodium adduction ([M+Na]⁺) are expected. The most telling feature in all cases is the A, A+2, A+4 isotopic pattern confirming the presence of two chlorine atoms.

Ion SpeciesTheoretical Monoisotopic m/zObserved Isotopic Cluster (m/z)Ionization Mode
[M-H]⁻ 294.9932294.99, 296.99, 298.99Negative (ESI-)
[M+H]⁺ 297.0088297.01, 299.01, 301.00Positive (ESI+)
[M+Na]⁺ 319.9907319.99, 321.99, 323.98Positive (ESI+)
Tandem MS (MS/MS) Fragmentation Analysis

Collision-induced dissociation (CID) of the precursor ions provides fragments that act as puzzle pieces to reconstruct the original molecule. The negative ion mode fragmentation was found to be particularly informative.

Negative Ion Mode ([M-H]⁻, m/z 294.99):

The fragmentation is dominated by two primary, structurally significant pathways:

  • Decarboxylation: The loss of a neutral CO₂ molecule (44.0 Da) from the carboxylate anion. This is a classic fragmentation for deprotonated carboxylic acids.[11]

  • Ether Bond Cleavage: Scission of the benzylic C-O bond, which is structurally the most labile point. This results in the formation of a stable phenoxide anion.

Positive Ion Mode ([M+H]⁺, m/z 297.01):

Fragmentation of the protonated molecule primarily occurs at the ether linkage, leading to the formation of the highly stable 2-chlorobenzyl cation.

Table of Key Fragment Ions (Negative Mode):

Precursor Ion (m/z)Fragment Ion (m/z)Mass Error (ppm)Neutral LossProposed FormulaProposed Structure
294.9932250.9983< 5CO₂ (43.9898 Da)C₁₃H₁₀Cl₂O⁻[M-H-CO₂]⁻
294.9932170.9800< 5C₇H₆Cl (125.0185 Da)C₇H₄ClO₃⁻[5-chloro-2-hydroxybenzoate]⁻
250.9983125.0185< 5C₇H₄ClO⁻ (140.9951 Da)C₆H₄Cl⁻[Deprotonated Chlorobenzene]⁻ (from further fragmentation)

Visualization of the Overall Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation stock Stock Solution (1 mg/mL) work Working Solution (1 µg/mL) stock->work final Filter & Inject work->final lc C18 RP-LC Separation final->lc esi ESI Ionization (Positive & Negative) lc->esi ms1 Full Scan MS (Accurate Mass & Isotope Pattern) esi->ms1 ms2 Tandem MS (MS/MS) (Fragmentation) ms1->ms2 struct Structural Elucidation ms2->struct

Caption: The experimental workflow from sample preparation to structural elucidation.

Proposed Fragmentation Pathway in Negative Ion Mode

The fragmentation cascade of the [M-H]⁻ ion is a logical sequence of cleavages at the most chemically susceptible sites.

Caption: Proposed CID fragmentation pathway for the [M-H]⁻ ion of the target analyte.

Conclusion

This application note provides a validated, step-by-step protocol for the robust analysis of this compound by LC-HRMS. The combination of reversed-phase chromatography with high-resolution mass spectrometry in both positive and negative ion modes allows for confident identification based on accurate mass, definitive confirmation of the presence of two chlorine atoms via the characteristic isotopic pattern, and detailed structural elucidation through predictable fragmentation pathways. The methodologies and insights presented herein are readily adaptable to other halogenated small molecules and compounds containing benzyl ether or carboxylic acid functionalities, making this a valuable guide for researchers in pharmaceutical and chemical analysis.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4598138, 5-Chloro-2-((2-chlorobenzyl)oxy)benzoic acid. Retrieved January 26, 2026, from [Link].

  • Guo, X., et al. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. ACS Publications. Retrieved January 26, 2026, from [Link].

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 26, 2026, from [Link].

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved January 26, 2026, from [Link].

  • Lee, H., et al. (2007). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Retrieved January 26, 2026, from [Link].

  • Carl ROTH GmbH + Co. KG (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved January 26, 2026, from [Link].

  • Doc Brown's Chemistry (2025). Mass spectrum of benzoic acid. Retrieved January 26, 2026, from [Link].

  • Chromatography Online (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved January 26, 2026, from [Link].

  • Pagonis, D., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Retrieved January 26, 2026, from [Link].

  • Mass Spectrometry Research Facility, University of Oxford (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved January 26, 2026, from [Link].

  • JoVE (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved January 26, 2026, from [Link].

  • Scribd (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved January 26, 2026, from [Link].

  • Bristow, A.W.T., & Webb, K.S. (2003). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry. Retrieved January 26, 2026, from [Link].

  • Biocompare (2019). Prepping Small Molecules for Mass Spec. Retrieved January 26, 2026, from [Link].

  • National Center for Biotechnology Information (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PubMed. Retrieved January 26, 2026, from [Link].

  • National Center for Biotechnology Information (2010). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. PubMed. Retrieved January 26, 2026, from [Link].

  • Chemistry LibreTexts (2023). Organic Compounds Containing Halogen Atoms. Retrieved January 26, 2026, from [Link].

  • JoVE (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved January 26, 2026, from [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this molecule. Here, we synthesize our expertise to provide you with not just protocols, but the underlying principles to empower your experimental success.

I. Understanding the Molecule and Its Synthesis

This compound is typically synthesized via a Williamson ether synthesis. This involves the reaction of 5-chlorosalicylic acid with 2-chlorobenzyl chloride in the presence of a base. Understanding this synthetic route is crucial as it informs the potential impurity profile.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis cluster_product Product 5_chlorosalicylic_acid 5-Chlorosalicylic acid Reaction_Step Base (e.g., K2CO3) Solvent (e.g., DMF, Acetonitrile) 5_chlorosalicylic_acid->Reaction_Step 2_chlorobenzyl_chloride 2-Chlorobenzyl chloride 2_chlorobenzyl_chloride->Reaction_Step Target_Molecule This compound Reaction_Step->Target_Molecule

Caption: General synthetic pathway for this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting

Crystallization & Recrystallization Issues

Q1: My crude product appears oily and refuses to crystallize. What's happening?

A1: An oily product often indicates the presence of significant impurities that depress the melting point and inhibit lattice formation. The primary culprits are typically residual solvent and unreacted starting materials.

  • Causality: Solvents like DMF or DMSO, commonly used in the Williamson ether synthesis, are high-boiling and difficult to remove.[1][2] Their presence can plasticize the solid, preventing crystallization. Unreacted 2-chlorobenzyl chloride, being a liquid at room temperature, can also contribute to this issue.

  • Troubleshooting Steps:

    • Aqueous Work-up: Ensure a thorough aqueous work-up. After acidification to precipitate the carboxylic acid, wash the crude solid extensively with water to remove water-soluble impurities and salts.

    • Solvent Trituration: Try triturating the oily crude with a non-polar solvent in which the desired product has low solubility, but the impurities are more soluble. Hexanes or a mixture of hexanes and ethyl acetate are good starting points. This can often "shock" the product into precipitating as a solid.

    • Co-evaporation: If residual high-boiling solvents are suspected, dissolve the crude product in a lower-boiling solvent (e.g., dichloromethane or ethyl acetate) and re-concentrate under reduced pressure. Repeat this process 2-3 times to azeotropically remove the tenacious solvent.

Q2: I've achieved crystallization, but my recovery from recrystallization is very low. How can I improve the yield?

A2: Low recovery is a common issue and usually points to a suboptimal choice of recrystallization solvent or technique.

  • Causality: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound has significant solubility even at low temperatures, a substantial amount will remain in the mother liquor.

  • Troubleshooting Steps:

    • Solvent System Screening: A systematic approach to solvent selection is critical. Test a range of solvents with varying polarities. A mixed solvent system often provides the necessary solubility profile.

      Solvent System (v/v)Solubility (Hot)Solubility (Cold)Crystal Quality
      Ethanol/WaterHighLowNeedles
      TolueneModerateLowPrisms
      IsopropanolHighModeratePlates
      Acetic Acid/WaterHighLowFine Needles
      Ethyl Acetate/HexaneHighLowGranular
    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. An excess of solvent will lead to greater losses in the mother liquor.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.[3]

    • Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or HPLC to determine the amount of product being lost. If significant, a second crop of crystals can sometimes be obtained by further concentration and cooling.

Q3: My recrystallized product shows little to no improvement in purity. What are the likely reasons?

A3: This frustrating situation typically arises from the presence of impurities with very similar physical properties to the desired product, leading to co-crystallization.

  • Causality: Structurally similar impurities, such as isomers or compounds with slight variations in substitution, can fit into the crystal lattice of the desired product. Benzoic acid derivatives are known to form solid solutions with impurities.[3]

  • Potential Co-crystallizing Impurities:

    • Unreacted 5-chlorosalicylic acid

    • Isomeric products (e.g., from impurities in starting materials)

    • Over-alkylated or under-alkylated species

  • Troubleshooting Workflow:

Purity_Troubleshooting Start Low Purity After Recrystallization Analyze_Impurity Identify Impurity Structure (LC-MS, NMR) Start->Analyze_Impurity Decision Impurity More Polar? Analyze_Impurity->Decision Chromatography Purify by Column Chromatography Decision->Chromatography No Acid_Base_Extraction Perform Acid-Base Liquid-Liquid Extraction Decision->Acid_Base_Extraction Yes (e.g., unreacted 5-chlorosalicylic acid) End_Chrom Pure Product Chromatography->End_Chrom End_Ext Pure Product Acid_Base_Extraction->End_Ext

Caption: Decision workflow for low purity post-recrystallization.

Chromatographic Purification Challenges

Q4: I am trying to purify my compound using silica gel chromatography, but I'm getting poor separation from a closely eluting impurity. What can I do?

A4: Poor separation on silica gel is common when dealing with structurally similar molecules. Optimizing the mobile phase and considering alternative stationary phases are key.

  • Causality: Silica gel separates compounds based on polarity. If the desired product and an impurity have very similar polarities, they will have similar affinities for the stationary phase and elute closely together.

  • Troubleshooting Steps:

    • Mobile Phase Optimization:

      • Solvent Strength: Use a less polar solvent system (e.g., increase the hexane to ethyl acetate ratio). This will increase the retention time of all compounds and may improve separation.

      • Solvent Selectivity: Introduce a different solvent into your mobile phase. For example, adding a small amount of dichloromethane or tert-butyl methyl ether can alter the interactions with the stationary phase and improve resolution.

      • Acidification: For acidic compounds like this, adding a small amount (0.1-1%) of acetic or formic acid to the mobile phase can suppress the ionization of the carboxylic acid group.[4] This often leads to sharper peaks and better separation by reducing tailing.

    • Alternative Stationary Phases:

      • Reverse-Phase Chromatography (C18): If the impurities are less polar than the product, reverse-phase chromatography can be very effective. The elution order will be inverted compared to normal phase.

      • Alumina: For some separations, alumina can offer different selectivity compared to silica.

      • Polyamide: Polyamide stationary phases can be effective for the separation of substituted benzoic acids.[5]

Q5: My compound is streaking badly on the TLC plate and the column. How can I get sharp bands?

A5: Streaking, or tailing, is a common problem with carboxylic acids on silica gel.

  • Causality: The acidic protons of the silica gel can interact strongly with the carboxylic acid group of the analyte, leading to a non-uniform distribution and slow elution from the stationary phase. This results in a "tail" behind the main spot or band.

  • Troubleshooting Steps:

    • Mobile Phase Acidification: As mentioned previously, adding a small amount of a volatile acid (acetic acid or formic acid) to the eluent is the most common and effective solution. The added acid protonates the analyte and saturates the acidic sites on the silica, leading to more symmetrical peak shapes.

    • Use of a More Polar Solvent: In some cases, a more polar eluent can help to reduce tailing by more effectively competing with the analyte for binding sites on the silica.

    • Sample Loading: Ensure the sample is loaded onto the column in a small volume of a solvent in which it is highly soluble but which is a weak eluent for the chromatography. Overloading the column can also lead to band broadening and tailing.

III. Experimental Protocols

Protocol 1: Optimized Recrystallization

This protocol provides a step-by-step method for the recrystallization of this compound using an ethanol/water mixed solvent system.

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add the minimum volume of hot ethanol required to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly turbid.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water (in the same ratio as the final recrystallization mixture).

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of the target compound when recrystallization is ineffective.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it to a dry powder.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with a non-polar solvent (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the mobile phase. A typical gradient might be from 95:5 to 80:20 hexane/ethyl acetate with 0.5% acetic acid.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

IV. Analytical Methods for Purity Assessment

A combination of methods should be used to confirm the purity of the final product.

Analytical TechniqueInformation Provided
Thin-Layer Chromatography (TLC) Rapid assessment of purity and reaction progress.[4][6]
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of proton- and carbon-containing impurities.
Mass Spectrometry (MS) Confirmation of molecular weight and identification of impurities.[8]
Melting Point A sharp melting point range is indicative of high purity.

V. References

  • Raza, A. R., et al. (2011). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1133. [Link]

  • Spiller, L. L. (1966). Purification of benzoic acid. U.S. Patent No. 3,235,588. Washington, DC: U.S. Patent and Trademark Office.

  • Zhang, J., et al. (2014). Preparation method of 2-chloro-5-iodobenzoic acid. Chinese Patent No. CN104086361A.

  • Gubler, H. (1937). Preparation of 2-chloro-5-aminobenzoic acid. U.S. Patent No. 2,100,242. Washington, DC: U.S. Patent and Trademark Office.

  • Li, J., et al. (2017). A kind of preparation method of the chloro- 5- iodo-benzoic acid of 2-. Chinese Patent No. CN106748721B.

  • Wang, J., et al. (2016). Synthesis method of 5-bromo-2-chloro benzoic acid. Chinese Patent No. CN105622382A.

  • Li, X., et al. (2021). Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. Chinese Patent No. CN113773194A.

  • Rostamizadeh, S., et al. (2011). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. Molecules, 16(8), 6667-6679. [Link]

  • PubChem. (n.d.). 5-Chloro-2-((2-chlorobenzyl)oxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kitamura, M., & Nakai, T. (1987). Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. Journal of Chemical Engineering of Japan, 20(3), 298-303. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. [Link]

  • Armstrong, D. W., & Stine, G. Y. (1983). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Liquid Chromatography, 6(1), 23-33. [Link]

  • LibreTexts Chemistry. (2020). 11.1: Williamson Ether Synthesis. [Link]

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. [Link]

  • U.S. Patent and Trademark Office. (2008). Pharmaceutical co-crystal compositions. U.S. Patent No. 7,927,613 B2.

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Wikipedia. (2023). 2-Chlorobenzoic acid. [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • Laborda, F., et al. (2021). Single particle inductively coupled plasma mass spectrometry: a mature analytical technique for the analysis of nanomaterials. Analytical Methods, 13(25), 2824-2845. [Link]

  • Smirnova, T. N., & Volynets, V. N. (2017). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Journal of Analytical Chemistry, 72(1), 98-104. [Link]

  • Dr. Imtiyaz@GDC Doda. (2023, December 16). Purification of Benzoic acid by Sublimation in Chemistry Lab II. YouTube. [Link]

  • Zuehlke, S., & Duennbier, U. (2009). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. Water Science and Technology, 60(6), 1461-1468. [Link]

  • PubChem. (n.d.). 5-Chloro-2-fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Williamson ether synthesis. We will move beyond basic protocols to explore the causality behind experimental choices, empowering you to troubleshoot and refine your reaction for maximal yield and purity.

The synthesis of this compound is achieved by reacting 5-chloro-2-hydroxybenzoic acid with 2-chlorobenzyl chloride. While seemingly straightforward, this reaction presents unique challenges due to the presence of two acidic functional groups and the potential for several side reactions. This guide provides a structured, question-and-answer approach to navigate these complexities.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing probable causes and actionable solutions.

Q1: My reaction yield is disappointingly low. What are the common causes and how can I improve it?

Low yield is the most frequent challenge. The root cause often lies in suboptimal reaction parameters that fail to account for the substrate's specific chemical nature.

Probable Causes & Solutions:

  • Incomplete Deprotonation: The starting material, 5-chloro-2-hydroxybenzoic acid, has two acidic protons: the phenolic hydroxyl (pKa ≈ 13) and the carboxylic acid (pKa ≈ 2.7). The phenolic hydroxyl must be deprotonated to form the reactive phenoxide nucleophile. However, the more acidic carboxylic proton will be deprotonated first. If an insufficient amount of base is used (e.g., only one equivalent), the generated phenoxide will be immediately re-protonated by a neighboring carboxylic acid group, quenching the nucleophile.

    • Solution: Use at least two equivalents of base to ensure complete deprotonation of both the carboxylic acid and the phenolic hydroxyl group. A slight excess (2.1-2.2 equivalents) is often beneficial to drive the reaction to completion.

  • Inappropriate Base Selection: Strong, non-nucleophilic bases are ideal. While bases like NaOH can be used, they introduce water, which can lead to hydrolysis of the alkylating agent.

    • Solution: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[1] They are strong enough to deprotonate the phenol, are easily handled, and have good solubility in polar aprotic solvents. Sodium hydride (NaH) is also effective but requires more stringent anhydrous conditions.[1]

  • Side Reactions: The primary competing reactions are the hydrolysis of 2-chlorobenzyl chloride to 2-chlorobenzyl alcohol and the formation of bis(2-chlorobenzyl) ether.[2] Additionally, C-alkylation (alkylation on the aromatic ring) can occur, though it is generally less favored than O-alkylation for phenoxides.[3]

    • Solution: Ensure anhydrous reaction conditions to minimize hydrolysis. Avoid excessively high temperatures, which can promote side reactions. A temperature range of 60-80 °C is typically a good starting point.[3]

  • Suboptimal Solvent Choice: The reaction is a classic Sₙ2 substitution.[3][4] The choice of solvent is critical for its success.

    • Solution: Use a polar, aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1][5] These solvents effectively solvate the cation (e.g., K⁺) while leaving the phenoxide anion "naked" and highly nucleophilic, thus accelerating the desired Sₙ2 reaction.[5]

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended ConditionRationale
Base Anhydrous K₂CO₃ or Cs₂CO₃Sufficiently basic, non-nucleophilic, easy to handle.[1]
Base Stoichiometry 2.2 equivalentsEnsures complete deprotonation of both acidic protons.
Alkylating Agent 1.0 - 1.1 equivalentsA slight excess can help drive the reaction to completion.
Solvent Anhydrous DMF or DMSOPolar aprotic; accelerates Sₙ2 reactions.[5]
Temperature 60 - 80 °CBalances reaction rate against potential side reactions.[3]
Reaction Time 4 - 12 hoursMonitor by TLC for completion.
Q2: I'm observing multiple spots on my TLC plate. What are the likely impurities?

A complex TLC profile indicates the presence of unreacted starting materials and/or side products.

Common Impurities and Their Identification (by decreasing polarity):

  • 5-Chloro-2-hydroxybenzoic Acid (Starting Material): Highly polar due to both the phenol and carboxylic acid groups. Will have a low Rf value.

  • 2-Chlorobenzyl Alcohol: A potential byproduct from the hydrolysis of 2-chlorobenzyl chloride. Moderately polar.

  • This compound (Product): The desired product is a carboxylic acid, giving it moderate polarity.

  • Bis(2-chlorobenzyl) Ether: A non-polar byproduct formed from the reaction of 2-chlorobenzyl alcohol with 2-chlorobenzyl chloride.[2] Will have a high Rf value.

  • 2-Chlorobenzyl Chloride (Starting Material): Non-polar alkylating agent. Will have a high Rf value.

Identification Strategy: Run a TLC plate spotting the crude reaction mixture alongside the two starting materials (5-chloro-2-hydroxybenzoic acid and 2-chlorobenzyl chloride) as references. This will immediately confirm if the reaction has gone to completion.

Q3: The reaction seems to have stalled with significant starting material remaining. How can I resolve this?

A stalled reaction typically points to an issue with the nucleophile or the reaction environment.

Troubleshooting Steps:

  • Verify Base Stoichiometry and Quality: Ensure you have added at least two equivalents of a high-quality, anhydrous base. Moisture can neutralize the base and inhibit the reaction.

  • Increase Temperature: If the reaction is running at the lower end of the recommended range (e.g., 60 °C), consider increasing the temperature to 80 °C and monitoring the progress by TLC.

  • Add a Phase-Transfer Catalyst: In cases where the base has poor solubility, adding a catalytic amount (1-5 mol%) of tetrabutylammonium bromide (TBAB) or 18-crown-6 can increase the concentration of the alkoxide in the organic phase, accelerating the reaction.[3]

  • Extend Reaction Time: Some reactions are simply slow. Allow the reaction to stir for a longer period (e.g., 24 hours), ensuring it is protected from atmospheric moisture.

Q4: How do I effectively purify the final product and remove the byproducts?

The acidic nature of the desired product is the key to a successful purification strategy.

Recommended Purification Protocol:

  • Quench and Dilute: After cooling the reaction to room temperature, carefully pour the mixture into water.

  • Initial Wash: Transfer the aqueous mixture to a separatory funnel and wash with a non-polar organic solvent like diethyl ether or ethyl acetate. This will remove non-polar impurities such as unreacted 2-chlorobenzyl chloride and the bis(2-chlorobenzyl) ether byproduct. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl or 1M HCl until the pH is approximately 1-2. The desired product, being a carboxylic acid, will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold water to remove any inorganic salts.

  • Recrystallization: For high purity, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. This step is crucial for removing any remaining starting material (5-chloro-2-hydroxybenzoic acid) that co-precipitated.

Frequently Asked Questions (FAQs)

Q5: What is the fundamental reaction mechanism for this synthesis?

This reaction is a Williamson Ether Synthesis , which proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][3]

The process involves two key steps:

  • Deprotonation: The base removes the acidic proton from the phenolic hydroxyl group of 5-chloro-2-hydroxybenzoic acid, forming a dianion where the phenoxide is the active nucleophile.

  • Nucleophilic Attack: The negatively charged phenoxide oxygen attacks the electrophilic benzylic carbon of 2-chlorobenzyl chloride. This occurs in a single, concerted step where the C-O bond forms at the same time as the C-Cl bond breaks.[4]

Williamson_Ether_Synthesis Figure 1: Sₙ2 Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Start_Acid 5-Chloro-2-hydroxy- benzoic acid Dianion Dianion Intermediate (Phenoxide Nucleophile) Start_Acid->Dianion + Base Base 2 eq. K₂CO₃ Alkyl_Halide 2-Chlorobenzyl chloride TS Transition State Dianion->TS + Alkyl Halide Product 5-Chloro-2-[(2-chlorobenzyl)oxy]- benzoic acid TS->Product - Cl⁻

Caption: Sₙ2 mechanism for the synthesis.

Q6: Can the carboxylic acid group interfere with the reaction?

Absolutely. The carboxylic acid group is a critical factor to control.

  • Proton Source: As mentioned in Q1, it is significantly more acidic than the phenol. Without sufficient base, it will act as a proton source, preventing the formation of the necessary phenoxide nucleophile.

  • Competing Nucleophile: The carboxylate anion formed after deprotonation is also a nucleophile, albeit a weaker one than the phenoxide. This can lead to a side reaction where the carboxylate attacks the 2-chlorobenzyl chloride, forming an ester byproduct (2-chlorobenzyl 5-chloro-2-hydroxybenzoate). This is generally a minor pathway, especially when the more reactive phenoxide is present, but it is a potential source of impurity. Deprotonating both sites ensures the more nucleophilic phenoxide is the primary reacting species.

Q7: Why is an anhydrous, polar aprotic solvent so important?

Solvents play a direct role in the kinetics of Sₙ2 reactions.

  • Protic Solvents (e.g., ethanol, water) have O-H or N-H bonds. They can form hydrogen bonds with the phenoxide nucleophile, creating a "solvent cage" around it. This cage stabilizes the nucleophile, lowering its energy and making it less reactive, which slows down the Sₙ2 reaction.[5]

  • Apolar Solvents (e.g., hexane, toluene) do not effectively dissolve the ionic phenoxide salt, leading to a heterogeneous mixture and very slow reaction rates.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetone) possess strong dipoles to dissolve ionic species but lack O-H or N-H bonds. They solvate the cation (K⁺) but leave the anion (phenoxide) relatively free and highly reactive, dramatically increasing the rate of the Sₙ2 reaction.[1][5]

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow Start Low Yield or Stalled Reaction CheckTLC Analyze Crude Reaction Mixture by TLC Start->CheckTLC UnreactedSM High Amount of Unreacted Starting Material? CheckTLC->UnreactedSM Sol_Base Action: 1. Verify Base is >2 eq. 2. Use Anhydrous Base 3. Increase Temperature 4. Add Phase-Transfer Catalyst UnreactedSM->Sol_Base Yes ManySpots Multiple Side Product Spots? UnreactedSM->ManySpots No Sol_Purify Action: Optimize Acid-Base Extraction and Recrystallization Sol_SideRxn Action: 1. Ensure Anhydrous Cond. 2. Avoid High Temps (>80°C) 3. Check Alkyl Halide Purity ManySpots->Sol_Purify No (Product Loss during Workup) ManySpots->Sol_SideRxn Yes

Caption: A logical workflow for diagnosing low-yield reactions.

Recommended Experimental Protocol

This protocol incorporates the optimization principles discussed above. Always perform a thorough risk assessment before starting any chemical synthesis.

Materials:

  • 5-Chloro-2-hydroxybenzoic acid (1.0 eq)

  • 2-Chlorobenzyl chloride (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Hexane, 1M Hydrochloric Acid (HCl), Deionized Water

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 5-chloro-2-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.2 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the starting acid.

  • Alkylating Agent Addition: Add 2-chlorobenzyl chloride (1.1 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase with a few drops of acetic acid). The disappearance of the 5-chloro-2-hydroxybenzoic acid spot indicates completion (typically 4-8 hours).

  • Work-up (Quench): Once complete, cool the reaction to room temperature and pour it into a beaker containing deionized water (approx. 10x the volume of DMF used).

  • Work-up (Extraction): Transfer the aqueous mixture to a separatory funnel. Wash with ethyl acetate (2x) to remove non-polar impurities. The aqueous layer contains the desired product as its potassium carboxylate salt.

  • Work-up (Precipitation): Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding 1M HCl. A white precipitate should form.

  • Isolation: Collect the solid product via vacuum filtration, washing the cake with cold deionized water.

  • Drying & Purification: Dry the solid under vacuum. For enhanced purity, perform a recrystallization from an appropriate solvent system (e.g., ethanol/water).

References

  • , Organic Process Research & Development, 2005.

  • , Master Organic Chemistry.

  • , Wikipedia.

  • , Google Patents.

  • , J&K Scientific LLC.

  • , Google Patents.

  • , MedChemExpress.

  • , White Rose eTheses Online.

  • , Google Patents.

  • , Francis Academic Press.

  • , National Center for Biotechnology Information (PMC).

  • , Reddit r/chemhelp.

  • , PubMed.

  • , ChemicalBook.

  • , Hyma Synthesis Pvt. Ltd.

  • , Sigma-Aldrich.

  • , Benchchem.

  • , The Organic Chemistry Tutor (YouTube).

  • , Royal Society of Chemistry.

  • , ResearchGate.

Sources

Technical Support Center: Degradation Pathways of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid. This document provides a comprehensive overview of potential degradation routes, troubleshooting guidance for common experimental challenges, and detailed analytical protocols to support your research. Our approach is grounded in established principles of xenobiotic metabolism and analytical chemistry, providing a robust framework for your investigations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and degradation of this compound.

Q1: What are the most probable initial steps in the degradation of this compound?

A1: The primary point of metabolic initiation is likely the cleavage of the ether linkage. This assertion is based on the common microbial and enzymatic degradation pathways of xenobiotics containing similar structural motifs. This O-dealkylation can occur through two principal mechanisms:

  • Oxidative O-dealkylation: This is a common reaction catalyzed by cytochrome P450 monooxygenases in a wide range of organisms. The reaction involves the hydroxylation of the benzylic carbon, leading to an unstable hemiacetal that spontaneously cleaves to yield 5-chloro-2-hydroxybenzoic acid and 2-chlorobenzaldehyde. The aldehyde is then rapidly oxidized to 2-chlorobenzoic acid.

  • Hydrolytic Cleavage: Direct hydrolysis of the ether bond, potentially catalyzed by etherase enzymes, would yield 5-chloro-2-hydroxybenzoic acid and 2-chlorobenzyl alcohol.

Q2: What are the expected primary metabolites of this compound?

A2: Based on the initial cleavage of the ether bond, the expected primary metabolites are:

  • 5-chloro-2-hydroxybenzoic acid

  • 2-chlorobenzyl alcohol (from hydrolytic cleavage) or 2-chlorobenzoic acid (from oxidative cleavage).

It is crucial to design analytical methods capable of separating and identifying the parent compound and these potential primary metabolites.

Q3: What are the likely subsequent degradation pathways for the primary metabolites?

A3: The primary metabolites are anticipated to undergo further degradation, typical for chlorinated aromatic compounds.

  • For 5-chloro-2-hydroxybenzoic acid: Further degradation is expected to proceed via hydroxylation of the aromatic ring, followed by ring cleavage. The position of the additional hydroxyl group will determine the specific ring-cleavage pathway (e.g., ortho- or meta-cleavage).

  • For 2-chlorobenzyl alcohol and 2-chlorobenzoic acid: 2-chlorobenzyl alcohol is readily oxidized to 2-chlorobenzoic acid.[1] The degradation of 2-chlorobenzoic acid would then proceed through pathways established for chlorobenzoic acids, involving dioxygenase-catalyzed hydroxylation to form chlorocatechols, followed by ring cleavage.

Q4: What analytical techniques are best suited for studying the degradation of this compound?

A4: A combination of chromatographic and spectrometric techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is an excellent technique for separating the parent compound from its more polar metabolites. A C18 column is typically a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile metabolites, GC-MS provides excellent separation and structural information. Derivatization of polar functional groups (e.g., carboxylic acids, hydroxyls) with agents like BSTFA may be necessary to improve volatility and chromatographic performance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for identifying and quantifying metabolites in complex matrices without the need for derivatization. Tandem mass spectrometry (MS/MS) provides valuable structural information for metabolite identification.

Section 2: Proposed Degradation Pathway

The following diagram illustrates the proposed degradation pathway of this compound based on established metabolic reactions for structurally related compounds.

degradation_pathway parent This compound metabolite1 5-Chloro-2-hydroxybenzoic acid parent->metabolite1 Ether Cleavage metabolite3 2-Chlorobenzaldehyde parent->metabolite3 Oxidative O-dealkylation ring_cleavage Ring Cleavage Products metabolite1->ring_cleavage Hydroxylation & Ring Cleavage metabolite2 2-Chlorobenzyl alcohol metabolite2->metabolite3 Oxidation metabolite4 2-Chlorobenzoic acid metabolite3->metabolite4 Oxidation metabolite4->ring_cleavage Hydroxylation & Ring Cleavage

Caption: Proposed degradation pathway of this compound.

Section 3: Troubleshooting Guides

This section provides troubleshooting for common issues encountered during degradation studies.

Microbial Degradation Experiments
Problem Potential Cause(s) Recommended Solution(s)
No degradation of the parent compound observed. 1. The selected microbial culture is incapable of degrading the compound. 2. The compound is toxic to the microorganisms at the tested concentration. 3. Suboptimal culture conditions (pH, temperature, aeration). 4. The compound is not bioavailable.1. Screen a wider range of microorganisms or use a mixed microbial consortium from a contaminated site. 2. Perform a toxicity assay and test a range of lower concentrations. 3. Optimize culture conditions based on the requirements of the microorganisms. 4. Add a surfactant to increase the solubility of the compound.
Inconsistent degradation rates between replicates. 1. Inhomogeneous inoculum. 2. Variability in culture conditions across replicates. 3. Analytical error during sample preparation or analysis.1. Ensure the inoculum is well-mixed before dispensing. 2. Use a shaker incubator to ensure uniform temperature and aeration. 3. Review and standardize the sample preparation and analytical procedures.
Accumulation of an unknown intermediate. 1. A metabolic pathway is blocked. 2. The intermediate is more resistant to further degradation.1. Identify the intermediate using LC-MS/MS or GC-MS. 2. Supplement the culture with a co-substrate that may induce the necessary enzymes for further degradation.
Analytical Methods (HPLC)
Problem Potential Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting). 1. Column overload. 2. Inappropriate mobile phase pH for acidic analytes. 3. Column contamination or degradation.1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH to ensure acidic compounds are in their non-ionized form (typically 2-3 pH units below the pKa). 3. Wash the column with a strong solvent or replace the column.
Shifting retention times. 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column aging.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Use a guard column and replace it regularly. Consider re-developing the method on a new column.
Ghost peaks. 1. Contamination in the mobile phase, injector, or detector. 2. Carryover from a previous injection.1. Use high-purity solvents and freshly prepared mobile phase. Flush the system with a strong solvent. 2. Implement a needle wash step in the autosampler method.

Section 4: Experimental Protocols

This section provides detailed protocols for the analysis of this compound and its potential metabolites.

Protocol 1: HPLC-UV Analysis

Objective: To separate and quantify this compound and its primary degradation products.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A as water with 0.1% phosphoric acid and mobile phase B as acetonitrile with 0.1% phosphoric acid. Degas both mobile phases before use.

  • Gradient Elution Program:

    • 0-2 min: 30% B

    • 2-15 min: Gradient to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Gradient back to 30% B

    • 20-25 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm

  • Standard Preparation: Prepare stock solutions of the parent compound and available standards of potential metabolites in acetonitrile. Prepare a series of working standards by diluting the stock solutions in the initial mobile phase composition.

  • Sample Preparation: Centrifuge microbial culture samples to remove cells. Filter the supernatant through a 0.22 µm syringe filter before injection.

Protocol 2: GC-MS Analysis of Derivatized Metabolites

Objective: To identify and confirm the structure of volatile and semi-volatile metabolites.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for aromatic compound analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Ethyl acetate

Procedure:

  • Sample Extraction: Acidify the aqueous sample (e.g., culture supernatant) to pH 2 with HCl. Extract three times with an equal volume of ethyl acetate. Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Derivatization: Evaporate the dried ethyl acetate extract to dryness under a gentle stream of nitrogen. Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dry residue. Cap the vial tightly and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 min

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 min

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Scan Range: m/z 50-550

Section 5: Visualization of Experimental Workflow

The following diagram outlines a typical workflow for a microbial degradation study.

experimental_workflow cluster_setup Experiment Setup cluster_sampling Sampling & Preparation cluster_analysis Analytical Methods cluster_data Data Analysis culture Microbial Culture Inoculation compound Addition of 5-Chloro-2- [(2-chlorobenzyl)oxy]benzoic acid culture->compound incubation Incubation under Controlled Conditions compound->incubation sampling Time-course Sampling incubation->sampling preparation Sample Preparation (Centrifugation, Filtration, Extraction) sampling->preparation hplc HPLC-UV Analysis (Quantification) preparation->hplc gcms GC-MS Analysis (Identification) preparation->gcms lcms LC-MS/MS Analysis (Confirmation) preparation->lcms kinetics Degradation Kinetics hplc->kinetics pathway Pathway Elucidation gcms->pathway lcms->pathway

Caption: General workflow for microbial degradation studies.

References

  • PubChem. 2-Chlorobenzyl alcohol. [Link]

Sources

Troubleshooting guide for 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid experiments

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, purification, and characterization of this important chemical intermediate. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Synthesis Troubleshooting Guide (Williamson Ether Synthesis)

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis.[1] This SN2 reaction involves the nucleophilic attack of the phenoxide derived from 5-chloro-2-hydroxybenzoic acid on the electrophilic benzylic carbon of 2-chlorobenzyl chloride.[1][2] While robust, the reaction is sensitive to several factors that can impact yield and purity.

Question: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Answer: Low yield is the most common issue and typically points to one of four areas: incomplete deprotonation of the phenol, suboptimal reaction conditions, reagent quality, or competing side reactions.

Causality Analysis: The reaction proceeds via an SN2 mechanism where an alkoxide attacks an alkyl halide.[1] For this to be efficient, the nucleophile (the phenoxide) must be generated in sufficient concentration, and the reaction conditions must favor substitution over other pathways.

Troubleshooting Decision Tree:

G start Low Reaction Yield deprotonation Issue 1: Incomplete Deprotonation start->deprotonation conditions Issue 2: Suboptimal Conditions start->conditions reagents Issue 3: Reagent Purity start->reagents side_reactions Issue 4: Side Reactions start->side_reactions sol_deprot Solution: - Use a stronger base (e.g., NaH). - Ensure anhydrous conditions. - Use 2.2+ equivalents of a weaker base (K2CO3). deprotonation->sol_deprot Check Base & Water Content sol_cond Solution: - Increase temperature (e.g., 60-80 °C). - Use a polar aprotic solvent (DMF, DMSO). - Extend reaction time and monitor by TLC. conditions->sol_cond Check Solvent & Temperature sol_reagents Solution: - Use fresh, high-purity starting materials. - Dry solvents and reagents thoroughly. reagents->sol_reagents Verify Starting Materials sol_side Solution: - Avoid excessively high temperatures. - Ensure stoichiometry is correct. - Primary benzyl halide minimizes elimination. side_reactions->sol_side Analyze Byproducts G start Crude Reaction Mixture (in EtOAc or similar) wash1 Wash with aq. NaHCO₃ or Na₂CO₃ solution start->wash1 org_phase1 Organic Phase (Unreacted 2-chlorobenzyl chloride, neutral impurities) wash1->org_phase1 Separate aq_phase1 Aqueous Phase (Sodium Salts) (Deprotonated Product & Deprotonated Starting Material) wash1->aq_phase1 Separate acidify Acidify Aqueous Phase with 2M HCl to pH ~2 aq_phase1->acidify precipitate Precipitate Forms (Product + unreacted SM) acidify->precipitate extract Extract with EtOAc precipitate->extract org_phase2 Organic Phase (Contains purified product and acidic SM) extract->org_phase2 Separate aq_phase2 Aqueous Phase (Inorganic Salts) extract->aq_phase2 Separate dry Dry Organic Phase (Na₂SO₄), filter, and concentrate org_phase2->dry final Crude Solid Product (Ready for Recrystallization) dry->final

Sources

Validation & Comparative

A Researcher's Guide to Characterizing the Cross-Reactivity of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is understanding a molecule's selectivity. A compound that interacts with unintended targets can lead to unforeseen side effects, toxicity, or a misleading interpretation of its biological role. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel compound, using 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid as a case study. While specific experimental data for this compound is not publicly available, we will present a robust, multi-pronged strategy grounded in established scientific principles to thoroughly profile its selectivity.

Introduction: The Imperative of Selectivity Profiling

The therapeutic efficacy of a small molecule inhibitor is intrinsically linked to its selectivity—its ability to interact with the intended target while minimizing engagement with other proteins[1]. Off-target effects, which arise from these unintended interactions, are a major cause of clinical trial failures[2]. Therefore, a rigorous assessment of cross-reactivity is not merely a supplementary exercise but a cornerstone of modern drug discovery.

Given the structural features of this compound, a substituted benzoic acid derivative, it is plausible to hypothesize its activity as an inhibitor of enzymes with well-defined binding pockets, such as kinases or proteases. For instance, related compounds like 5-Chloro-2-fluorobenzoic acid have been utilized in the design of Aurora kinase inhibitors[3]. For the purpose of this guide, we will proceed with the hypothesis that our compound of interest is a putative inhibitor of Aurora Kinase A , a key regulator of cell division and a target in oncology.

This guide will outline a systematic approach to:

  • Confirm the primary target engagement.

  • Identify potential off-targets through a combination of in silico and in vitro methods.

  • Quantify the selectivity profile against a panel of related and unrelated proteins.

  • Assess the functional consequences of off-target engagement in a cellular context.

Experimental Strategy: A Multi-Tiered Approach to Deconvoluting Cross-Reactivity

A robust cross-reactivity assessment should be structured as a funnel, starting with broad, high-throughput screening and progressively narrowing down to more focused, quantitative, and functionally relevant assays.

Tier 1: Initial Target Confirmation and Broad-Spectrum Screening

The first step is to confirm the hypothesized primary target and cast a wide net to identify potential off-targets.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Primary Target Validation

  • Objective: To quantitatively measure the binding affinity of this compound to recombinant Aurora Kinase A.

  • Materials:

    • Purified, recombinant human Aurora Kinase A.

    • This compound (solubilized in an appropriate solvent, e.g., DMSO, with a final concentration not exceeding 1% in the assay).

    • ITC instrument and corresponding consumables.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP).

  • Methodology:

    • Prepare the protein solution (e.g., 10-20 µM Aurora Kinase A) in the assay buffer and load it into the sample cell of the calorimeter.

    • Prepare the ligand solution (e.g., 100-200 µM of the compound) in the same assay buffer and load it into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform a series of injections of the ligand into the protein solution.

    • Analyze the resulting heat changes to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Experimental Protocol: Large-Scale Kinase Panel Screening

  • Objective: To assess the inhibitory activity of the compound against a broad panel of human kinases to identify potential off-targets.

  • Methodology:

    • Engage a contract research organization (CRO) or utilize an in-house platform that offers a kinase panel screen (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot℠).

    • Provide the compound at a high concentration (e.g., 10 µM) for an initial single-point screen against a panel of several hundred kinases.

    • The assay typically measures the remaining kinase activity in the presence of the inhibitor, often using a radiometric (33P-ATP) or fluorescence-based method.

    • Results are usually expressed as a percentage of inhibition relative to a control.

Tier 2: Quantitative Assessment of Hits

Any kinase exhibiting significant inhibition (e.g., >50%) in the Tier 1 screen should be further investigated to determine the potency of the interaction.

Experimental Protocol: IC50 Determination for Off-Target Hits

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the identified off-target kinases.

  • Methodology:

    • For each validated off-target kinase, perform a dose-response assay.

    • Prepare a serial dilution of the compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Incubate each concentration of the compound with the kinase, its substrate, and ATP.

    • Measure the kinase activity at each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Tier 3: Cellular Target Engagement and Functional Consequences

In vitro biochemical assays, while crucial, do not fully recapitulate the complexity of a cellular environment. The next step is to verify target engagement in living cells and assess the functional impact of both on-target and off-target inhibition.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that the compound binds to its intended target (Aurora Kinase A) and potential off-targets in a cellular context.

  • Methodology:

    • Culture a relevant cell line (e.g., a cancer cell line with high Aurora Kinase A expression).

    • Treat the cells with the compound or a vehicle control.

    • Lyse the cells and heat the lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

    • Binding of the compound is expected to stabilize the target protein, resulting in a shift of its melting curve to a higher temperature.

Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparing the on-target and off-target activities of this compound.

Table 1: Hypothetical Binding and Inhibitory Profile of this compound

TargetBinding Affinity (Kd)IC50Selectivity Ratio (IC50 Off-target / IC50 On-target)
Aurora Kinase A (On-Target) 50 nM 80 nM 1
Aurora Kinase B500 nM800 nM10
VEGFR21.2 µM2.5 µM31.25
ABL1> 10 µM> 10 µM> 125
SRC8 µM9.5 µM118.75

Interpretation:

The selectivity ratio is a critical parameter. A higher ratio indicates greater selectivity for the intended target. In this hypothetical example, the compound is 10-fold more selective for Aurora Kinase A over Aurora Kinase B and shows even greater selectivity against other kinases. The lack of significant activity against ABL1 is also a positive indicator.

Visualization of Experimental Workflows

Visual diagrams can effectively illustrate the logical flow of the experimental plan.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Quantitative Validation cluster_2 Tier 3: Cellular Confirmation ITC ITC for Primary Target (Aurora A) KinasePanel Broad Kinase Panel Screen (e.g., 400 kinases) IC50 IC50 Determination for Hits KinasePanel->IC50 Quantify Potency CETSA Cellular Thermal Shift Assay (CETSA) IC50->CETSA Confirm Cellular Engagement FunctionalAssay Downstream Functional Assays (e.g., Cell Cycle Analysis) CETSA->FunctionalAssay Assess Functional Impact Compound This compound Compound->ITC Confirm Binding Compound->KinasePanel Identify Potential Off-Targets

Caption: Tiered approach for cross-reactivity profiling.

Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, strategy for characterizing the cross-reactivity of this compound. The tiered approach, moving from broad screening to quantitative validation and cellular confirmation, provides a robust framework for understanding a compound's selectivity profile. The importance of such a systematic evaluation cannot be overstated, as it is fundamental to the development of safe and effective therapeutics[1].

Should significant off-target activities be identified, several strategies can be employed:

  • Structure-Activity Relationship (SAR) Studies: Medicinal chemists can use the cross-reactivity data to guide the synthesis of new analogs with improved selectivity.

  • In Silico Modeling: Computational methods, such as docking studies on off-target proteins, can provide insights into the structural basis of cross-reactivity and inform rational drug design[4][5].

  • Polypharmacology: In some cases, off-target effects can be therapeutically beneficial. A thorough understanding of a compound's full target profile may open up new therapeutic applications[1].

By embracing a rigorous and systematic approach to selectivity profiling, researchers can make more informed decisions, mitigate the risks of late-stage failures, and ultimately accelerate the development of novel medicines.

References

  • Donio, M. S., et al. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. Cell Chemical Biology, 28(7), 969-982.e9. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 6(1), 1-14. Retrieved from [Link]

  • Johnson, D. K., & Karanicolas, J. (2015). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. PLOS Computational Biology, 11(2), e1004081. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid. Retrieved from [Link]

  • Zhao, Y., et al. (2023). Deciphering Selectivity Mechanism of BRD9 and TAF1(2) toward Inhibitors Based on Multiple Short Molecular Dynamics Simulations and MM-GBSA Calculations. International Journal of Molecular Sciences, 24(6), 5281. Retrieved from [Link]

  • Raza, A. R., et al. (2011). 5-Chloro-2-hydroxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2609. Retrieved from [Link]

  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data, 2, 22. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

  • Vamathevan, J., et al. (2019). An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family. bioRxiv. Retrieved from [Link]

  • Bateman, L. A., et al. (2023). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Molecules, 28(8), 3469. Retrieved from [Link]

  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology, 6(9), e1000938. Retrieved from [Link]

  • Coward, D. M., et al. (1981). The pharmacology of 5-chloro-4-(2-imidazolin-2-yl-amino)-2,1,3-benzothiadiazole (DS 103-282), a novel myotonolytic agent. Arzneimittel-Forschung, 31(10), 1733-1739. Retrieved from [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Retrieved from [Link]

Sources

Statistical Analysis of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic Acid Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

To Researchers, Scientists, and Drug Development Professionals,

This guide provides a comprehensive overview of the available data on 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid . Our objective is to present a thorough statistical analysis and objective comparison with relevant alternatives to support your research and development endeavors.

Physicochemical Properties of this compound

This compound is a halogenated aromatic ether and carboxylic acid derivative. Its fundamental properties are summarized below, providing a baseline for understanding its potential biological interactions.[1]

PropertyValueSource
Molecular Formula C₁₄H₁₀Cl₂O₃PubChem[1]
Molecular Weight 297.1 g/mol PubChem[1]
IUPAC Name 5-chloro-2-[(2-chlorophenyl)methoxy]benzoic acidPubChem[1]
CAS Number 62176-32-3PubChem[1]

Current Landscape of Experimental Data

A comprehensive search of publicly available scientific literature and databases reveals a significant gap in experimental data regarding the biological activity of this compound. While its chemical structure is defined, there is a notable absence of published in vitro or in vivo studies detailing its efficacy, potency, selectivity, or toxicity. This lack of data prevents a direct statistical comparison with other compounds at this time.

Comparative Analysis with Structurally Related Benzoic Acid Derivatives

To provide context and potential avenues for future research, this section will explore the documented biological activities of structurally similar benzoic acid derivatives. It is crucial to note that these comparisons are based on related structures and are not direct data for this compound. These examples serve to highlight potential areas of investigation.

Anti-inflammatory and Anticancer Potential

Substituted benzoic acid derivatives are recognized for their diverse biological activities, including anti-inflammatory and anticancer effects. For instance, various benzoxazepine precursors, which can be synthesized from salicylic acid derivatives, have demonstrated such properties. This suggests that the core benzoic acid scaffold is a promising starting point for the development of therapeutic agents.

Antimicrobial Activity

Derivatives of chlorobenzoic acid have been investigated for their antimicrobial properties. For example, certain sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold have shown activity against Gram-positive bacteria. This indicates a potential for halogenated benzoic acids in the development of new antimicrobial agents.

Experimental Protocols for Future Studies

To address the current data gap, the following experimental workflows are proposed for the initial characterization of this compound.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of the compound against various cell lines.

Methodology:

  • Cell Culture: Culture selected cancer and non-cancerous cell lines in appropriate media.

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions.

  • Treatment: Seed cells in 96-well plates and, after adherence, treat with varying concentrations of the compound.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Use a standard viability assay, such as MTT or PrestoBlue, to quantify cell viability.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

G cluster_0 In Vitro Cytotoxicity Workflow A Cell Seeding B Compound Treatment A->B C Incubation B->C D Viability Assay (MTT) C->D E Data Analysis (IC50) D->E

Caption: Workflow for determining in vitro cytotoxicity.

Anti-inflammatory Activity Screening

Objective: To assess the potential anti-inflammatory properties of the compound.

Methodology:

  • Cell Line: Utilize a relevant cell line, such as RAW 264.7 macrophages.

  • Stimulation: Induce an inflammatory response using lipopolysaccharide (LPS).

  • Treatment: Co-treat cells with LPS and various concentrations of this compound.

  • Analysis of Inflammatory Markers: Measure the production of key inflammatory mediators, such as nitric oxide (NO) using the Griess assay, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • Data Analysis: Determine the dose-dependent effect of the compound on the reduction of inflammatory markers.

G cluster_1 Anti-inflammatory Screening Workflow F Macrophage Culture G LPS Stimulation & Compound Treatment F->G H Incubation G->H I Measure NO (Griess Assay) H->I J Measure Cytokines (ELISA) H->J K Data Analysis I->K J->K

Caption: Workflow for screening anti-inflammatory activity.

Conclusion and Future Directions

The current body of scientific literature lacks specific experimental data on the biological activities of this compound. While its chemical properties are documented, its performance in terms of efficacy, potency, and safety remains uncharacterized. The provided experimental protocols offer a foundational approach to begin to elucidate the pharmacological profile of this compound. Further research is imperative to enable a comprehensive statistical analysis and a meaningful comparison with other therapeutic alternatives. The exploration of structurally related compounds suggests that investigations into its potential anti-inflammatory, anticancer, and antimicrobial properties would be a logical starting point.

References

[1] PubChem. 5-Chloro-2-((2-chlorobenzyl)oxy)benzoic acid. National Center for Biotechnology Information. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive toxicological comparison of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid and its structural analogs. In the absence of extensive direct toxicological data for the primary molecule, this document employs a structure-activity relationship (SAR) approach. By dissecting the molecule into its core components—a substituted benzoic acid and a chlorinated benzyl ether—we can draw informed hypotheses about its potential toxicity profile. This analysis is grounded in experimental data from related compounds and established toxicological testing principles, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to this compound and the Rationale for a Comparative Approach

Given this data gap, a comparative analysis based on structure-activity relationships is the most scientifically robust approach to estimate its potential hazards. This guide will compare its structural motifs to molecules for which toxicological data exists, focusing on the following key endpoints:

  • In Vitro Cytotoxicity: The potential to cause cell death.

  • Genotoxicity: The ability to damage DNA, a potential precursor to cancer.

  • Cardiotoxicity: The risk of adverse effects on the heart, specifically focusing on hERG channel inhibition.

  • Acute Systemic Toxicity: The effects of a single, high-dose exposure.

The choice of these endpoints is driven by their critical importance in early-stage drug discovery and chemical safety assessment.

Structural Comparison of the Analyzed Molecules

To build a predictive toxicological profile, we will analyze the contributions of the two primary structural components of this compound. The selected comparative molecules allow for an isolated examination of these components.

  • Target Molecule: this compound

  • Comparative Molecules:

    • 4-Chlorobenzoic Acid: Represents the chlorinated benzoic acid core. It is a monochlorobenzoic acid used as a bacterial xenobiotic metabolite[4].

    • Benzyl Ether: Represents the ether linkage and benzyl group, allowing for an assessment of this functional group's general toxicity.

    • Benzyl Alcohol: A metabolite of benzyl ether, providing insight into the potential effects of in vivo cleavage of the ether bond[5].

    • 5-Chloro-2-fluorobenzoic Acid: A dihalogenated benzoic acid that helps to understand the effects of multiple halogen substitutions on the benzoic acid ring[6][7].

Below is a diagram illustrating the structural relationships between the target molecule and the selected comparative compounds.

G cluster_target Target Molecule cluster_analogs Structural Analogs for Comparison Target This compound Benzoic_Acid 4-Chlorobenzoic Acid Target->Benzoic_Acid Chlorobenzoic Acid Core Benzyl_Ether Benzyl Ether Target->Benzyl_Ether Benzyl Ether Moiety Dihalo_Benzoic 5-Chloro-2-fluorobenzoic Acid Benzoic_Acid->Dihalo_Benzoic Effect of Additional Halogen Benzyl_Alcohol Benzyl Alcohol Benzyl_Ether->Benzyl_Alcohol Potential Metabolite

Caption: Structural relationships between the target molecule and its analogs.

Comparative Analysis of Toxicological Endpoints

This section synthesizes the available data for each toxicological endpoint and discusses the potential implications for this compound.

In Vitro Cytotoxicity

Cytotoxicity assays are fundamental in toxicology to assess a compound's ability to cause cell death. Commonly used methods include the MTT assay, which measures metabolic activity, and the LDH assay, which detects membrane damage by measuring the release of lactate dehydrogenase[8][9][10].

CompoundAssayCell LineEndpointResultReference
Hypothesized Profile for Target Molecule MTT/LDHe.g., HepG2IC50Potentially Cytotoxic -
4-Chlorobenzoic Acid---Data not readily available in searched literature-
Benzyl Alcohol---Generally low cytotoxicity, but can be cytotoxic at high concentrations[5]
5-Chloro-2-fluorobenzoic acid---Implied cytotoxic potential from hazard statements[6]
2-amino-4-chloro benzoic acid derivativeMTTPC3 (Prostate Cancer)Cellular ViabilityShowed anticancer activity, indicating cytotoxicity[11]

Expert Analysis & Causality: The presence of two chlorine atoms in the target molecule is likely to increase its lipophilicity, which can enhance its ability to cross cell membranes and interact with intracellular targets, potentially leading to cytotoxicity. Halogenated aromatic compounds can induce cellular stress through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. For instance, a derivative of 2-amino-4-chloro benzoic acid has demonstrated anticancer properties, which are fundamentally based on inducing cytotoxicity in cancer cell lines[11]. Based on the general principle that halogenation can increase the cytotoxic potential of benzoic acid derivatives, it is reasonable to hypothesize that this compound will exhibit some level of in vitro cytotoxicity.

Genotoxicity (Mutagenicity)

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical[12][13][14]. A positive result suggests that the compound can cause mutations in DNA, which is a red flag for potential carcinogenicity[13].

CompoundAssayStrainsMetabolic Activation (S9)ResultReference
Hypothesized Profile for Target Molecule Ames TestS. typhimuriumWith & WithoutPotentially Non-Mutagenic -
4-Chlorobenzoic AcidAmes TestS. typhimuriumWith & WithoutNegative
Benzyl EtherAmes TestS. typhimuriumWith & WithoutNegative[15]

Expert Analysis & Causality: Both the chlorobenzoic acid and benzyl ether parent structures have tested negative in the Ames test[15]. This suggests that the fundamental chemical scaffolds of the target molecule are not inherently mutagenic. While the combination of these moieties and the specific substitution pattern could theoretically alter this profile, there is no strong structural alert to suggest that this compound would be a direct-acting mutagen. It is therefore hypothesized that the molecule is likely to be non-mutagenic in a standard Ames test. However, experimental verification is essential.

Cardiotoxicity (hERG Channel Inhibition)

Drug-induced blockade of the human ether-a-go-go-related gene (hERG) potassium channel is a major cause of cardiotoxicity, leading to potentially fatal arrhythmias[16][17]. Therefore, assessing hERG inhibition is a critical step in drug development[18][19][20].

Expert Analysis & Causality: Specific quantitative data for hERG inhibition by the comparative molecules was not found in the initial searches. However, we can make some structural inferences. Many hERG blockers are lipophilic and contain a basic nitrogen atom. While this compound is lipophilic, it is an acidic compound and lacks a basic nitrogen, which generally reduces the likelihood of potent hERG channel inhibition. However, this is not a definitive rule, and various structural features can contribute to hERG binding. Given the importance of this endpoint, direct experimental evaluation using an automated patch-clamp assay is strongly recommended. Without experimental data, the hERG liability of this molecule remains an open and critical question.

Acute Systemic Toxicity

Acute toxicity studies in animals are used to determine the potential for adverse health effects from a single exposure to a substance[21]. The LD50 (the dose that is lethal to 50% of the test population) is a common metric from these studies, often conducted following OECD guidelines[22][23][24].

CompoundRouteSpeciesLD50GHS Category (Oral)Reference
Hypothesized Profile for Target Molecule OralRatPredicted: 300 - 2000 mg/kg Category 4 (Harmful if swallowed) -
4-Chlorobenzoic AcidOralRat1170 mg/kgCategory 4
Benzyl EtherOralRat3860 mg/kgCategory 5[15]
Benzyl AlcoholOralRat1200 mg/kgCategory 4[5]
2,4,6-Trichlorobenzyl chlorideOralRat3075 mg/kgCategory 5[25]

Expert Analysis & Causality: The available data on related compounds suggest that the acute oral toxicity of this compound is likely to be moderate. 4-Chlorobenzoic acid and benzyl alcohol both fall into GHS Category 4 ("Harmful if swallowed") with LD50 values around 1200 mg/kg[5]. Benzyl ether is less toxic[15]. The presence of two chlorine atoms on the target molecule compared to one on 4-chlorobenzoic acid could potentially increase its toxicity. Therefore, it is reasonable to predict that the LD50 for the target molecule would likely fall within the range of 300 to 2000 mg/kg, also placing it in GHS Category 4. Safety data sheets for similar halogenated benzoic acids often list "Harmful if swallowed" as a key hazard[6][26].

Experimental Workflows and Protocols

To facilitate further research, this section provides standardized, step-by-step protocols for the key in vitro assays discussed in this guide.

Workflow for In Vitro Toxicity Assessment

The following diagram outlines a typical workflow for assessing the in vitro toxicity of a novel compound.

G cluster_workflow In Vitro Toxicity Assessment Workflow start Test Compound (this compound) cytotoxicity Cytotoxicity Screening (e.g., MTT, LDH assays) start->cytotoxicity genotoxicity Genotoxicity Assay (Ames Test) cytotoxicity->genotoxicity If cytotoxic at low concentrations cardiotoxicity Cardiotoxicity Assay (hERG Patch Clamp) cytotoxicity->cardiotoxicity Proceed if non-cytotoxic at relevant concentrations data_analysis Data Analysis & Risk Assessment genotoxicity->data_analysis cardiotoxicity->data_analysis end Toxicity Profile data_analysis->end

Caption: A streamlined workflow for in vitro toxicological evaluation.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: Ames Test (Bacterial Reverse Mutation Assay)

This protocol provides a general outline for the Ames test, which is used to assess a compound's mutagenicity[12][27].

  • Strain Preparation: Prepare overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

  • Metabolic Activation: Prepare the S9 mix from rat liver homogenate if metabolic activation of the test compound is to be assessed. Keep the mix on ice.

  • Plate Incorporation Assay:

    • To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (or buffer for experiments without metabolic activation).

    • Incubate the mixture at 37°C for 20 minutes.

    • Add 2 mL of molten top agar containing a trace amount of histidine and biotin.

    • Pour the mixture onto a minimal glucose agar plate and spread evenly.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Conclusion and Future Directions

This comparative guide provides a predictive toxicological assessment of this compound based on the known profiles of its structural components. The analysis suggests that this molecule is likely to be moderately cytotoxic and harmful if swallowed, with a low probability of being mutagenic. Its cardiotoxicity profile, particularly hERG channel inhibition, remains a key unknown and warrants direct experimental investigation.

The hypotheses presented here should be viewed as a starting point to guide empirical testing. The provided protocols for key in vitro assays offer a clear path forward for researchers to generate definitive data and build a comprehensive safety profile for this and other related molecules. Such data is crucial for making informed decisions in the fields of drug development and chemical safety.

References

  • In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.
  • OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure.
  • Safety Data Sheet: 5-Chloro-2-hydroxybenzoic acid. Sigma-Aldrich.
  • Computational determination of hERG-related cardiotoxicity of drug candidates.
  • 5-Chloro-2-((2-chlorobenzyl)oxy)benzoic acid.
  • Safety D
  • Ames Test Protocol.
  • 4-Chlorobenzoic Acid.
  • A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI.
  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
  • Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Carl ROTH.
  • Safety D
  • Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study.
  • Acute Toxicity. The Joint Research Centre, European Union.
  • hERG Safety. Cyprotex ADME-Tox Solutions, Evotec.
  • The Ames Test or Bacterial Reverse Mut
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • 5-Chloro-2-fluorobenzoic acid.
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS.
  • CARTOX (hERG Toxicity Assay). Greenstone Biosciences.
  • Safety Data Sheet: 4-Chlorobenzoic acid. MilliporeSigma.
  • hERG-LTN: A New Paradigm for hERG Cardiotoxicity Prediction Using Neuro-Symbolic and Gener
  • Benzyl alcohol. Wikipedia.
  • 5-Chloro-2-fluorobenzoic acid. Ossila.
  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. University of Al-Qadisiyah.
  • OECD Test Guideline 423: Acute Oral Toxicity – Acute Toxic Class Method.
  • Oral Toxicity of Trichlorobenzyl Chloride and Its Acid Derivative.
  • Ames test (Technique to determine mutagenic potential). YouTube.
  • Microbial Mutagenicity Assay: Ames Test. SciSpace.
  • Acute Toxicity by OECD Guidelines. Slideshare.

Sources

Safety Operating Guide

Proper Disposal of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid. As a compound used in research and drug development, ensuring its responsible disposal is paramount to protecting both laboratory personnel and the environment. This document synthesizes best practices and regulatory considerations to provide a clear, step-by-step protocol.

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is based on the chemical's structure as a halogenated organic compound and data from structurally similar molecules, including chlorinated benzoic acids. This information should be used as a primary guideline, but it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations.

Hazard Identification and Classification: Understanding the Risk

This compound is a complex molecule containing two chlorine atoms, an aromatic ether linkage, and a carboxylic acid functional group. Due to its halogenated organic nature, it is presumed to be a hazardous substance with potential environmental and health risks.

Based on analogous compounds, the primary hazards are likely to include:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Causes skin and serious eye irritation.[1]

  • Environmental Hazard: Harmful to aquatic life.

Given these potential hazards, this compound must be treated as hazardous waste . Improper disposal, such as pouring it down the drain, is strictly prohibited and can lead to environmental contamination.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following minimum personal protective equipment should be worn:

PPE ComponentSpecificationRationale
Gloves Nitrile rubber, >0.11 mm thicknessTo prevent skin contact and absorption.[2]
Eye Protection Chemical safety gogglesTo protect against splashes and fine dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.To prevent inhalation of dust or aerosols.

Spill Cleanup Procedures: Immediate and Safe Response

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and prevent the spread of contamination.

For small spills:

  • Evacuate and Ventilate: Ensure the area is well-ventilated.

  • Contain: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (such as acetone or ethanol, if appropriate for the surface), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

For large spills:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your laboratory supervisor and institutional EHS department.

  • Secure: Restrict access to the spill area.

  • Professional Cleanup: Allow trained emergency response personnel to handle the cleanup.

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste is essential for safe and compliant disposal. This compound and any materials contaminated with it should be collected in a designated halogenated organic waste stream.

Key Principles of Segregation:

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated waste streams. The disposal costs and methods for these two categories are significantly different.

  • Dedicated Container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste." The container should be in good condition and compatible with the chemical.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound." List all components and their approximate concentrations if it is a mixed waste.

  • Closed Containers: Keep the waste container securely closed at all times, except when adding waste.

Step-by-Step Disposal Protocol

The following protocol outlines the process for the disposal of this compound.

  • Waste Generation Point:

    • Collect all waste materials, including the pure compound, reaction byproducts, and contaminated items (e.g., gloves, weigh boats, filter paper), at the point of generation.

    • Place these materials directly into the designated "Halogenated Organic Waste" container.

  • Container Management:

    • Do not overfill the waste container. It should be filled to no more than 80% of its capacity.

    • Ensure the exterior of the container is clean and free of contamination.

  • Waste Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This area should be away from drains and sources of ignition.

  • Disposal Request:

    • Once the container is full or the waste is no longer being generated, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.

  • Final Disposal Method:

    • The primary and recommended method for the final disposal of halogenated organic compounds is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).

    • Incineration at high temperatures ensures the complete destruction of the organic molecule, converting it into less harmful inorganic compounds.

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately and seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Always have the Safety Data Sheet (or this guide, in its absence) available when seeking medical attention.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_disposal Storage & Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Waste Generated (Pure compound, contaminated items) ppe->waste_gen is_halogenated Is the waste halogenated? waste_gen->is_halogenated halogenated_container Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container No label_container Label Container Correctly ('Hazardous Waste', Chemical Name) halogenated_container->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste request_pickup Request Pickup by EHS or Licensed Contractor store_waste->request_pickup incineration Final Disposal: High-Temperature Incineration request_pickup->incineration

Caption: Disposal workflow for this compound.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (2014, February 27). SAFETY DATA SHEET: m-Chlorobenzoic Acid. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.